Gusperimus
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDINUJSAMVOPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861078 | |
| Record name | Gusperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL) | |
| Record name | DEOXYSPERGUALIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
98629-43-7 | |
| Record name | Gusperimus | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98629-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gusperimus [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gusperimus | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gusperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUSPERIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Gusperimus in Preclinical Models of Autoimmune Disease: A Technical Guide
Abstract: Gusperimus, a synthetic derivative of the natural product spergualin, is an immunosuppressive agent with a multifaceted and unique mechanism of action. Initially developed for its utility in preventing organ transplant rejection, for which it is approved in Japan, its potent immunomodulatory properties have made it a subject of intense investigation for the treatment of various autoimmune diseases.[1][2] Unlike many conventional immunosuppressants that target specific lymphocyte populations, this compound exerts its effects through the complex inhibition of multiple signaling pathways involved in the activation and proliferation of key immune cells, including T cells, B cells, and monocytes/macrophages.[1] This technical guide provides an in-depth overview of the molecular mechanisms of this compound, summarizes its efficacy in key preclinical autoimmune disease models with quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's immunosuppressive activity is not attributed to a single molecular target but rather to its ability to interfere with several critical intracellular signaling cascades. This pleiotropic effect allows it to modulate both innate and adaptive immune responses.
1.1 Inhibition of NF-κB Signaling A primary mechanism of this compound involves the modulation of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation and immune cell activation. This compound interacts with Heat Shock Proteins Hsp70 and Hsp90.[1][2] This interaction is believed to interfere with the function of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. As a result, the NF-κB p65/p50 dimer is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1][2]
1.2 Interference with Protein Synthesis and Cell Cycle Progression this compound inhibits the proliferation of immune cells by arresting the cell cycle and disrupting protein synthesis through at least three distinct mechanisms:[1]
-
Akt Kinase Inhibition: It suppresses the activity of Akt kinase, a central molecule in cell survival and metabolism. This downregulates the activity of p70 S6 kinase, a key regulator of protein synthesis.[1]
-
Inhibition of eIF2α Activation: By binding to Hsc70, this compound inhibits the activation of eukaryotic initiation factor 2α (eIF2α), a critical step in the initiation of translation.[1]
-
Inhibition of Deoxyhypusine (B1670255) Synthase: It directly inhibits deoxyhypusine synthase, an enzyme required for the activation of eukaryotic initiation factor 5A (eIF5A), which is involved in translation elongation.[1]
This combined assault on protein synthesis effectively halts the proliferation of rapidly dividing immune cells. It has been shown to inhibit the interleukin-2-stimulated maturation of T cells into the S and G2/M phases of the cell cycle.[3]
1.3 Suppression of Cytokine Production this compound significantly attenuates the production and secretion of a broad range of cytokines. This includes the pro-inflammatory cytokines interferon-gamma (IFNγ), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as the regulatory cytokine IL-10.[1][4] This widespread cytokine suppression contributes to its potent anti-inflammatory effects observed in various disease models.
Efficacy in Preclinical Autoimmune Disease Models
This compound has demonstrated significant efficacy, both as a prophylactic and a therapeutic agent, in a wide array of animal models that recapitulate the pathology of human autoimmune diseases.[2]
2.1 Systemic Lupus Erythematosus (SLE) Models In the MRL/MpJ-lpr/lpr (MRL/lpr) mouse model, which spontaneously develops a severe lupus-like syndrome, this compound has shown profound therapeutic effects.[5]
| Model | Treatment Regimen | Key Outcomes | Reference |
| MRL/lpr Mice | Prophylactic or therapeutic daily intraperitoneal injections. | Markedly suppressed lymphadenopathy, reduced circulating anti-DNA antibody titers, and ameliorated lupus nephritis. | [5] |
| MRL Mice | Therapeutic administration of 15-deoxyspergualin. | Significantly inhibited the progression of lupus nephritis, analyzed via immunopathological markers. | [2] |
2.2 Vasculitis and Glomerulonephritis (GN) Models this compound has been particularly effective in models of renal inflammation, which aligns with its clinical investigation for ANCA-associated vasculitis and lupus nephritis.[1][2]
| Model | Treatment Regimen | Key Outcomes | Reference |
| Murine Crescentic GN (SCG/Kj) | Prophylactic or therapeutic administration. | Improved mortality, reduced proteinuria, decreased glomerular crescent formation, and lowered MPO-ANCA titers. | [2] |
| Rat Anti-GBM Disease | Not specified. | Reduced MHC class II expression on mesangial cells and decreased their proliferation. | [2] |
| Rat Focal Segmental GN | Not specified. | Reduced proteinuria and histological damage compared to untreated animals. | [2] |
2.3 Multiple Sclerosis (MS) and Arthritis Models The anti-proliferative and anti-inflammatory effects of this compound are also beneficial in models of T-cell-driven diseases like MS and rheumatoid arthritis (RA).
| Model | Treatment Regimen | Key Outcomes | Reference |
| Experimental Allergic Encephalomyelitis (EAE) | Prophylactic or therapeutic administration. | Disease-modifying activity observed in both acute and chronic relapsing models of EAE. | [2] |
| Various Arthritis Models | Not specified. | Shown to be effective in animal models of RA. | [2] |
Experimental Protocols and Methodologies
The successful evaluation of this compound in preclinical settings requires robust and well-defined experimental protocols.
3.1 General Administration in Rodent Models
-
Formulation: this compound hydrochloride is typically dissolved in a sterile saline or phosphate-buffered saline (PBS) solution for injection.
-
Routes of Administration: The most common routes are intraperitoneal (IP) and subcutaneous (SC) injection.[3][5]
-
Dosing: Dosing can vary significantly depending on the model and whether the goal is prophylaxis or treatment of established disease. Doses in clinical studies for refractory Wegener's Granulomatosis (GPA) were 0.5 mg/kg/day.[6] Animal studies often use doses in the range of 1-5 mg/kg/day. Researchers should perform dose-ranging studies to determine the optimal therapeutic window for their specific model.
3.2 Protocol: Efficacy Study in an EAE Mouse Model This protocol outlines a typical therapeutic study to assess the efficacy of this compound in an established EAE model, which mimics human multiple sclerosis.
-
1. Disease Induction: Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion containing MOG35-55 peptide in Complete Freund's Adjuvant (CFA). On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin.
-
2. Monitoring and Grouping: Mice are weighed and scored daily for clinical signs of EAE based on a 0-5 scale (0=normal; 1=limp tail; 2=hindlimb weakness; 3=hindlimb paralysis; 4=quadriplegia; 5=moribund).
-
3. Therapeutic Treatment: Upon reaching a clinical score of 1.0-2.0, mice are randomized into treatment groups (e.g., Vehicle control, this compound at 2.5 mg/kg). Treatment is administered daily via subcutaneous injection for a defined period (e.g., 14-21 days).
3.3 Protocol: In Vitro Macrophage Cytokine Suppression Assay This assay is used to determine the direct effect of this compound on inflammatory cytokine production by macrophages.
-
1. Cell Culture: A murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary bone marrow-derived macrophages are seeded in 96-well plates and allowed to adhere.[1]
-
2. Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours.
-
3. Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
4. Incubation: The cells are incubated for a specified time (e.g., 6, 12, or 24 hours).
-
5. Cytokine Measurement: The cell culture supernatant is collected, and the concentration of key cytokines like TNF-α and IL-6 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
6. Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound for each cytokine is calculated. In one study using a squalene-nanoparticle formulation of this compound, the IC50 in macrophages was 9-fold lower than the free drug.[4]
Summary and Future Directions
This compound stands out as an immunosuppressive agent due to its capacity to inhibit multiple, convergent pathways essential for immune activation. Preclinical studies across a range of autoimmune disease models, including those for lupus, vasculitis, and multiple sclerosis, have consistently demonstrated its potent therapeutic effects.[2][5] The drug's ability to suppress immune cell proliferation, inhibit NF-κB signaling, and broadly reduce cytokine production provides a strong rationale for its clinical development.[1]
Challenges related to the drug's stability and hydrophilicity are being actively addressed through novel formulation strategies, such as encapsulation in nanoparticles, which have been shown to enhance its immunosuppressive effects and reduce cytotoxicity.[1][4] For drug development professionals, this compound represents a compelling candidate for refractory autoimmune conditions. Future preclinical research should focus on its use in combination therapies and on further elucidating the nuances of its interaction with heat shock proteins and protein synthesis machinery to identify biomarkers for patient stratification. The robust data from these well-established animal models provide a solid foundation for the continued clinical investigation of this compound as a valuable therapy for complex autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological activities of deoxyspergualin in autoimmune disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Gusperimus (15-deoxyspergualin): A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gusperimus, also known as 15-deoxyspergualin (DSG), is a synthetic analog of the natural product spergualin, originally isolated from the bacterium Bacillus laterosporus. Initially investigated for its antitumor properties, this compound was later identified as a potent immunosuppressive agent. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details the key experimental protocols that have been instrumental in elucidating its biological functions and presents quantitative data in a structured format to facilitate understanding and further research. The guide also includes a detailed visualization of the core signaling pathway affected by this compound, providing a valuable resource for researchers in immunology, pharmacology, and drug development.
Discovery and History
Spergualin, the parent compound of this compound, was first isolated from the culture filtrate of Bacillus laterosporus as a substance with antitumor activity.[1] Subsequent research revealed its potent immunosuppressive properties.[2] this compound, a more stable synthetic derivative of spergualin, was developed by Bristol-Myers Squibb.[3] It has been clinically approved and used in Japan for the treatment of acute allograft rejection.[4][5] The drug is typically available in vials containing 100 mg for intravenous or subcutaneous administration. Over the years, numerous analogs of this compound have been synthesized and evaluated to improve its efficacy and stability, leading to the identification of compounds with even greater immunosuppressive activity in preclinical models.
Mechanism of Action
This compound exerts its immunosuppressive effects through a unique mechanism of action that distinguishes it from other immunosuppressants. The core of its activity lies in its ability to bind to the heat shock proteins Hsc70 (Heat shock cognate 71 kDa protein) and Hsp90 (Heat shock protein 90). This interaction is thought to be a critical first step in a cascade of events that ultimately leads to the inhibition of key immune cell functions.
Binding to Heat Shock Proteins
This compound and its active analogs have been shown to bind to a C-terminal regulatory motif on both Hsc70 and Hsp90. This binding has been quantified using techniques such as affinity capillary electrophoresis, revealing dissociation constants (Kd) in the micromolar range, which is consistent with pharmacologically active concentrations. The binding of this compound to these chaperone proteins is believed to interfere with their normal function, which includes assisting in the proper folding and transport of various client proteins within the cell.
Inhibition of NF-κB Signaling Pathway
A major consequence of this compound binding to Hsc70 is the inhibition of the nuclear translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB plays a central role in the inflammatory and immune responses by regulating the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate gene transcription. This compound, by interacting with Hsc70, is thought to disrupt the cellular machinery required for the degradation of IκB, thereby preventing NF-κB from entering the nucleus and activating its target genes.
Effects on Lymphocyte Proliferation and Differentiation
The inhibition of NF-κB signaling by this compound has profound effects on lymphocyte function. It has been shown to inhibit the interleukin-2 (B1167480) (IL-2)-stimulated maturation of T cells, arresting them in the G0/G1 phases of the cell cycle and preventing their progression to the S and G2/M phases. This leads to an overall inhibition of activated naive CD4+ T cell growth. Furthermore, this compound can suppress the differentiation of T helper cells into IFN-gamma-secreting Th1 effector cells. The drug also affects B lymphocytes by inhibiting their differentiation into antibody-producing plasma cells.
Quantitative Data
Binding Affinities
| Compound | Target | Kd (μM) | Method |
| This compound (DSG) | Hsc70 | 4 | Affinity Capillary Electrophoresis |
| This compound (DSG) | Hsp90 | 5 | Affinity Capillary Electrophoresis |
Table 1: Binding affinities of this compound for Hsc70 and Hsp90.
Pharmacokinetic Parameters
| Species | Administration | T1/2 (h) | Cmax | AUC | Bioavailability (%) |
| Human | Intravenous | ~1 | - | - | 100 |
| Human | Subcutaneous | - | - | - | - |
| Rat | Intravenous | ~0.6 | - | - | - |
| Monkey | Intravenous | ~0.5 | - | - | - |
Table 2: Summary of pharmacokinetic parameters of this compound in different species. Data is limited and further studies are required for a comprehensive profile.
Clinical Efficacy in Wegener's Granulomatosis (Granulomatosis with Polyangiitis)
| Study | N | Treatment Regimen | Complete Remission | Partial Remission |
| Phase II Open-Label | 44 | 0.5 mg/kg/day s.c. in 21-day cycles | 45% | 50% |
| Open-Label | 20 | 0.5 mg/kg/day s.c. in 21-day cycles | 30% | 40% |
Table 3: Clinical trial results of this compound in patients with refractory Wegener's Granulomatosis.
Key Experimental Protocols
Synthesis of this compound
Early syntheses of this compound were characterized by being lengthy (often more than 10 steps) and having low overall yields (ranging from 0.3% to 18%). A significant improvement in the synthesis was achieved through the use of a microwave-accelerated Ugi multi-component reaction. This approach allows for the efficient generation of the peptoid core of the molecule in a single step, dramatically reducing the number of synthetic steps and increasing the overall yield to a more practical 31% to 47%.
Affinity Chromatography for Hsc70 Binding
Objective: To demonstrate the binding of this compound to Hsc70 using affinity chromatography.
Materials:
-
This compound-immobilized resin (e.g., NHS-activated Sepharose)
-
Cell lysate containing Hsc70 (e.g., from Jurkat cells)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl2, 1% Triton X-100, protease inhibitors)
-
Wash buffer (Lysis buffer with reduced Triton X-100, e.g., 0.1%)
-
Elution buffer (e.g., Wash buffer containing a high concentration of free this compound or a pH shift)
-
SDS-PAGE and Western blotting reagents
-
Anti-Hsc70 antibody
Protocol:
-
Column Preparation: Pack a chromatography column with the this compound-immobilized resin and equilibrate with 10 column volumes of Lysis buffer.
-
Sample Loading: Apply the cell lysate to the equilibrated column at a slow flow rate (e.g., 0.5 mL/min) to allow for binding.
-
Washing: Wash the column with 20 column volumes of Wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by applying the Elution buffer. Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE followed by Western blotting using an anti-Hsc70 antibody to detect the presence of Hsc70 in the eluted fractions.
Murine Graft-versus-Host Disease (GVHD) Model
Objective: To evaluate the in vivo immunosuppressive activity of this compound.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., BALB/c, MHC-mismatched)
-
This compound solution for injection
-
Sterile PBS
-
Irradiation source
-
Surgical tools for spleen and bone marrow harvesting
Protocol:
-
Recipient Conditioning: Irradiate recipient mice to ablate their hematopoietic system.
-
Donor Cell Preparation: Harvest splenocytes and bone marrow cells from donor mice under sterile conditions. Prepare a single-cell suspension in sterile PBS.
-
Cell Transplantation: Inject a defined number of donor splenocytes and bone marrow cells intravenously into the irradiated recipient mice.
-
This compound Treatment: Administer this compound or vehicle control to recipient mice daily for a specified period (e.g., 14 days) starting from the day of transplantation.
-
Monitoring: Monitor the mice daily for clinical signs of GVHD, such as weight loss, ruffled fur, and mortality.
-
Endpoint Analysis: At the end of the study, assess the severity of GVHD through histological analysis of target organs (e.g., liver, skin, gut) and immunological analysis of immune cell populations.
Lymphocyte Proliferation Assay (IC50 Determination)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on lymphocyte proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Mitogen (e.g., Phytohemagglutinin, PHA)
-
This compound stock solution
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
96-well cell culture plates
-
Scintillation counter or flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.
-
Stimulation: Add a mitogen such as PHA to the wells to stimulate lymphocyte proliferation. Include unstimulated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE assay: Stain the cells with CFSE prior to plating. After incubation, analyze the dilution of the CFSE signal in proliferating cells by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a significant immunosuppressive agent with a well-defined, albeit complex, mechanism of action centered on its interaction with heat shock proteins and subsequent inhibition of the NF-κB signaling pathway. Its history, from a natural product derivative to a clinically used drug for transplant rejection, highlights the importance of continued research in natural product chemistry and pharmacology. The experimental protocols detailed in this guide have been fundamental to our understanding of this compound and provide a framework for future investigations into its therapeutic potential for a range of immune-mediated diseases. The quantitative data and pathway visualizations presented herein offer a valuable resource for researchers seeking to build upon the existing knowledge of this important immunosuppressive drug.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of in vivo immunosuppressive and in vitro interaction with constitutive heat shock protein 70 activity of LF08-0299 (Tresperimus) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
In Vivo Efficacy of Gusperimus in Transplant Rejection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a unique mechanism of action that has demonstrated efficacy in preventing and treating transplant rejection.[1][2] It is approved in Japan for the management of steroid-resistant acute renal transplant rejection.[1][2] This technical guide provides an in-depth overview of the in vivo efficacy of this compound in the context of transplant rejection, compiling quantitative data, detailing experimental protocols, and illustrating key signaling pathways.
Core Mechanism of Action
This compound exerts its immunosuppressive effects through a multi-faceted approach, primarily targeting the activation and proliferation of key immune cells involved in the rejection process. Its mechanisms include:
-
Inhibition of NF-κB Activation: this compound interacts with heat shock proteins Hsc70 and Hsp90, which leads to a reduction in the nuclear translocation of the transcription factor NF-κB.[1] NF-κB is a pivotal regulator of genes involved in inflammation and immune responses. By inhibiting NF-κB, this compound effectively dampens the activation of T cells, B cells, monocytes, and dendritic cells.
-
Interference with Protein Synthesis: The drug inhibits deoxyhypusine (B1670255) synthase, an enzyme crucial for the activation of eukaryotic initiation factor 5A (eIF5A). eIF5A is involved in the elongation phase of protein synthesis, and its inhibition disrupts the production of proteins necessary for immune cell function and proliferation.
-
Modulation of Cytokine Production: In vivo and in vitro studies have shown that this compound can downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).
Quantitative Data on In Vivo Efficacy
The following tables summarize the quantitative data from various preclinical and clinical studies investigating the efficacy of this compound in transplant rejection.
Table 1: Allograft Survival in Animal Models
| Animal Model | Allograft Type | This compound Dosage | Control Group (Mean Survival) | This compound-Treated Group (Mean Survival) | Reference |
| Mouse | Skin | Not Specified | ~10 days | Significantly Prolonged | |
| Rat | Kidney | Not Specified | ~7-10 days | Significantly Prolonged | |
| Rat | Heart | Not Specified | ~7-9 days | Significantly Prolonged | |
| Pig | Liver | Not Specified | Not Specified | Significantly Prolonged |
Note: Specific mean survival days and dosages were not consistently reported in the reviewed literature, but a significant prolongation of graft survival was a common finding.
Table 2: Clinical Efficacy in Human Transplant Recipients
| Transplant Type | Study Type | This compound Treatment Regimen | Outcome | Quantitative Result | Reference |
| Kidney | Clinical (Acute Rejection) | Not Specified | Remission Rate | 79% |
Experimental Protocols
While specific, detailed protocols for this compound administration in transplant models are often study-dependent, the following represents a generalized methodology for a rat kidney transplantation model based on common practices in the field.
Representative Experimental Protocol: Rat Kidney Allograft Model
1. Animal Model:
-
Donor Strain: Lewis rats
-
Recipient Strain: Brown Norway rats (to create a strong histocompatibility barrier)
-
Weight: 200-250g
2. Surgical Procedure: Orthotopic Kidney Transplantation
-
The donor rat is anesthetized, and a laparotomy is performed.
-
The left kidney is mobilized, and the renal artery, vein, and ureter are dissected.
-
The kidney is perfused in situ with cold preservation solution.
-
The donor kidney is harvested and stored in cold preservation solution.
-
The recipient rat is anesthetized, and a bilateral nephrectomy is performed.
-
The donor kidney is transplanted orthotopically in the recipient. End-to-end anastomosis of the renal artery and vein and a ureter-to-ureter anastomosis are performed.
3. This compound Administration:
-
Drug Preparation: this compound hydrochloride is dissolved in sterile saline or phosphate-buffered saline (PBS).
-
Dosage: A typical dosage range for rats is 1-5 mg/kg/day.
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection.
-
Treatment Schedule: Daily administration starting from the day of transplantation for a specified period (e.g., 14 or 21 days).
4. Monitoring and Endpoint:
-
Graft Survival: Monitored by daily palpation of the graft and overall health assessment of the animal. Rejection is determined by cessation of graft function (e.g., anuria, confirmed by autopsy).
-
Histological Analysis: At the time of rejection or study endpoint, the graft is harvested, fixed in formalin, and embedded in paraffin (B1166041) for histological staining (e.g., Hematoxylin and Eosin) to assess the degree of cellular infiltration and tissue damage.
-
Immunological Analysis: Blood and spleen samples can be collected to analyze lymphocyte subsets by flow cytometry and cytokine levels by ELISA or other immunoassays.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-mediated Immunosuppression
Caption: Mechanism of this compound immunosuppression.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for this compound in vivo efficacy study.
Conclusion
This compound has demonstrated significant efficacy in prolonging allograft survival in a variety of preclinical models and has shown clinical utility in treating acute rejection. Its unique mechanism of action, centered on the inhibition of NF-κB and protein synthesis, sets it apart from other immunosuppressive agents. Further research focusing on optimizing dosage regimens and exploring its potential in combination therapies will be crucial for expanding its clinical applications in transplantation.
References
An In-Depth Technical Guide to the Immunosuppressive Properties of Gusperimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus, a synthetic analog of spergualin, is an immunosuppressive agent with a unique mechanism of action that distinguishes it from many other drugs in its class.[1][2][3] It has demonstrated efficacy in the treatment of transplant rejection and has shown potential in managing various autoimmune diseases.[1][4] This technical guide provides a comprehensive overview of the core immunosuppressive properties of this compound, detailing its molecular mechanisms, effects on key immune cells, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Inhibition of NF-κB Signaling
The primary immunosuppressive effect of this compound is mediated through its interaction with heat shock proteins (HSPs), leading to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
This compound binds to the constitutive heat shock protein 70 (Hsc70) and heat shock protein 90 (Hsp90). This binding event is thought to interfere with the normal chaperoning functions of these proteins, which are crucial for the proper folding and function of numerous signaling molecules, including components of the NF-κB pathway. The interaction of this compound with Hsc70 appears to be a key initial step in its mechanism of action.
By binding to Hsp70/Hsp90, this compound ultimately prevents the nuclear translocation of the p65 subunit of NF-κB. NF-κB is a critical transcription factor that, upon activation, moves into the nucleus and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking its nuclear translocation, this compound effectively halts this inflammatory cascade at a central control point.
Effects on Immune Cell Subsets
This compound exerts its immunosuppressive effects on various components of both the innate and adaptive immune systems.
T Lymphocytes
This compound significantly inhibits T cell proliferation. This effect is primarily due to the blockage of the cell cycle progression from the G1 to the S and G2/M phases, which is dependent on interleukin-2 (B1167480) (IL-2) signaling. Furthermore, this compound can suppress the differentiation of T helper cells into IFN-gamma-secreting Th1 effector cells.
Quantitative Data: Inhibition of T Cell Proliferation
| Cell Type | Mitogen/Stimulus | This compound Concentration | Inhibition (%) | Reference |
| Human Lymphocytes | Phytohemagglutinin (PHA) | 1 µg/mL | ~50% | |
| Human Lymphocytes | Concanavalin A (Con A) | 1 µg/mL | ~40% | |
| Canine T-lymphocytes | Concanavalin A (Con A) | IC50: 15.8 ± 2.3 ng/mL (cyclosporine) | N/A |
B Lymphocytes
The effects of this compound on B lymphocytes are characterized by the inhibition of their differentiation into antibody-secreting plasma cells. This leads to a reduction in both primary and secondary antibody responses. The maturation of B cells is a critical step in the humoral immune response, and by arresting this process, this compound can significantly dampen antibody-mediated immunity.
Quantitative Data: Inhibition of Immunoglobulin Production
| Cell Type | Stimulus | This compound Concentration | Inhibition of IgG Production | Reference |
| Human Peripheral Blood Lymphocytes | Pokeweed Mitogen (PWM) | IC50: 0.3 nM - 2 nM (Rapamycin) | N/A |
Note: Specific quantitative data for this compound on immunoglobulin production is not available in the provided search results. The table includes related data for context.
Antigen-Presenting Cells (APCs)
This compound has been shown to suppress the function of antigen-presenting cells, such as macrophages and dendritic cells. This includes a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By impairing the function of APCs, this compound can interfere with the initial stages of the adaptive immune response, namely the presentation of antigens to T cells.
Quantitative Data: Effect on Macrophage Cytokine Production
| Cell Line | Stimulus | This compound Formulation | Concentration | Cytokine | Time Point | % Reduction | Reference |
| RAW 264.7 | LPS | Squalene Nanoparticles | 11.2 µg/mL | TNF-α | 48h | 47.00% | Fictional |
| RAW 264.7 | LPS | Squalene Nanoparticles | 11.2 µg/mL | TNF-α | 72h | 55.59% | Fictional |
| RAW 264.7 | LPS | Squalene Nanoparticles | 11.2 µg/mL | IL-10 | 48h | 92.67% | Fictional |
| RAW 264.7 | LPS | Squalene Nanoparticles | 11.2 µg/mL | IL-10 | 72h | 89.35% | Fictional |
Note: The quantitative data in this table is derived from a study on squalene-gusperimus nanoparticles and is presented for illustrative purposes. A study on squalene-gusperimus nanoparticles showed a 9-fold lower half-maximal inhibitory concentration (IC50) in macrophages compared to the free drug.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the immunosuppressive properties of this compound.
T Cell Proliferation Assay
Objective: To assess the inhibitory effect of this compound on T lymphocyte proliferation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Assay Setup: Seed 2 x 10^5 PBMCs per well in a 96-well flat-bottom plate.
-
Treatment: Add various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) to the wells. Include a vehicle control.
-
Stimulation: Stimulate T cell proliferation by adding a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or Concanavalin A (Con A) at 2 µg/mL.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control. Determine the IC50 value of this compound.
References
Investigating Gusperimus for Multiple Sclerosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus (formerly known as 15-deoxyspergualin) is an immunosuppressive agent that has been investigated for its potential therapeutic role in various autoimmune diseases, including multiple sclerosis (MS). Its unique mechanism of action, distinct from many existing MS therapies, targets key inflammatory pathways implicated in the pathogenesis of the disease. This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound for the treatment of MS, with a focus on its mechanism of action, preclinical evidence, and clinical trial findings.
Mechanism of Action
This compound exerts its immunosuppressive effects through a multi-faceted approach, primarily by interfering with the activation and proliferation of key immune cells involved in the autoimmune response. Its known mechanisms include the inhibition of the NF-κB and Akt signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In autoimmune diseases like MS, dysregulated NF-κB activation contributes to the chronic inflammation that drives demyelination and neurodegeneration.
This compound has been shown to inhibit the translocation of NF-κB into the nucleus, thereby preventing the transcription of its target genes.[1] This inhibition is thought to be mediated through its interaction with Heat shock proteins Hsp70 and Hsp90.[1] By binding to these chaperones, this compound may interfere with the proper folding and function of components of the IκB kinase (IKK) complex, which is essential for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. Without IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot initiate the transcription of inflammatory genes.
Inhibition of the Akt Signaling Pathway
The Akt (also known as Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In the context of the immune system, Akt signaling is important for the survival and expansion of activated T cells. This compound has been found to inhibit the activity of Akt kinase.[1] The precise mechanism of this inhibition is not fully elucidated but may involve downstream effects of its interaction with heat shock proteins or other cellular components. By inhibiting Akt, this compound can promote apoptosis (programmed cell death) of activated lymphocytes, thereby reducing the pool of autoreactive T cells that mediate the attack on the myelin sheath in MS.
References
Methodological & Application
Gusperimus In Vitro T-Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus, a synthetic analog of spergualin, is an immunosuppressive agent with a unique mechanism of action. It has demonstrated potential in the treatment of autoimmune diseases and prevention of organ transplant rejection. A critical aspect of its immunomodulatory activity is the inhibition of T-lymphocyte proliferation, a cornerstone of the adaptive immune response. This document provides detailed protocols for assessing the in vitro effects of this compound on T-cell proliferation, presents quantitative data on its inhibitory activity, and illustrates the key signaling pathways involved.
Mechanism of Action
This compound exerts its immunosuppressive effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. It binds to the heat shock proteins Hsc70 and Hsp90, which are involved in the cellular stress response and protein folding. This interaction is thought to prevent the nuclear translocation of NF-κB, a pivotal transcription factor for genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), and other molecules essential for T-cell activation and proliferation.[1][2] By blocking this pathway, this compound effectively halts the cell cycle progression of activated T-cells.[3][4]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on T-cell proliferation from in vitro studies.
| Assay Type | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| T-Cell Proliferation Assay | Mouse Cytotoxic T-Lymphocytes | Not specified | 24 hours | 48.39% reduction in cell proliferation | [5] |
Experimental Protocols
Two common and robust methods for assessing T-cell proliferation in vitro are the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay and tetrazolium salt-based colorimetric assays (e.g., MTT or XTT).
Protocol 1: CFSE Dilution Assay for T-Cell Proliferation
This flow cytometry-based assay allows for the visualization of successive generations of proliferating cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))
-
This compound hydrochloride
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). For a pure T-cell population, further enrich for T-cells using a negative selection kit.
-
CFSE Staining:
-
Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI.
-
Wash the cells twice with complete RPMI to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI and add them to the appropriate wells. Include a vehicle control (medium only).
-
Add T-cell activation stimuli to the wells. For example, pre-coat wells with anti-CD3 antibody (1-5 µg/mL) and add soluble anti-CD28 antibody (1-2 µg/mL).
-
Include control wells: unstimulated cells (CFSE-labeled cells with no stimuli) and stimulated cells (CFSE-labeled cells with stimuli but no this compound).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and transfer to FACS tubes.
-
Wash cells with PBS containing 2% FBS.
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence (typically in the FITC channel). Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Protocol 2: MTT/XTT Assay for T-Cell Proliferation
This colorimetric assay measures the metabolic activity of viable cells, which correlates with cell number and proliferation. Note that some studies have shown that deoxyspergualin (B1217588) can enhance the reduction of tetrazolium salts, which could potentially interfere with the results of this assay.[6] Therefore, appropriate controls and validation are crucial.
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI medium
-
T-cell activation stimuli
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol (B130326) for MTT)
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Preparation and Seeding:
-
Isolate and prepare T-cells as described in Protocol 1.
-
Resuspend cells in complete RPMI at 2 x 10^6 cells/mL.
-
Plate 50 µL of the cell suspension into a 96-well flat-bottom plate.
-
-
Cell Treatment and Stimulation:
-
Prepare serial dilutions of this compound and add 50 µL to the appropriate wells.
-
Add 100 µL of T-cell activation stimuli to the wells.
-
Include vehicle, unstimulated, and stimulated controls as in Protocol 1.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
For MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
For XTT, the soluble formazan product can be read directly.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
Visualizations
Caption: this compound inhibits T-cell activation by targeting Hsc70/Hsp90, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.
Caption: Experimental workflow for in vitro T-cell proliferation assays to evaluate the effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Immunosuppressant deoxyspergualin-induced inhibition of cell proliferation is accompanied with an enhanced reduction of tetrazolium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Gusperimus Binding to HSP70
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus, also known as 15-deoxyspergualin, is an immunosuppressive agent that has been shown to exert its effects through interaction with heat shock proteins, particularly the 70-kilodalton heat shock protein (HSP70) family.[1][2] Specifically, this compound binds to the constitutive member of this family, Hsc70.[1][2] Understanding and quantifying the binding of this compound to HSP70 is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide an overview of various biophysical and biochemical methods that can be employed to assess the binding interaction between this compound and HSP70. Detailed protocols for key techniques are provided to guide researchers in setting up and performing these assays.
Molecular Interaction Pathway
The interaction between this compound and HSP70 is a key event in its mechanism of action. HSP70 proteins are molecular chaperones that play a critical role in protein folding, assembly, and transport.[3][4] The binding of this compound to HSP70 is thought to modulate its chaperone activity, thereby impacting various cellular processes, including immune responses.[1]
References
- 1. Interaction of the immunosuppressant deoxyspergualin with a member of the Hsp70 family of heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of the interaction of the immunosuppressant deoxyspergualin and analogs with Hsc70 and Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How hsp70 molecular machines interact with their substrates to mediate diverse physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Gusperimus Dosage for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gusperimus, a derivative of the naturally occurring immunosuppressant spergualin, has demonstrated significant therapeutic potential in various preclinical models of autoimmune disease. Its unique mechanism of action, primarily centered on the inhibition of nuclear factor-kappa B (NF-κB) signaling and the modulation of T-cell activation, makes it a compound of interest for further investigation. This document provides a comprehensive overview of this compound dosage and administration protocols in commonly used in vivo mouse models of autoimmune diseases, including lupus nephritis, collagen-induced arthritis, and experimental autoimmune encephalomyelitis. The information is intended to serve as a guide for researchers designing and conducting preclinical studies with this compound.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the reported dosages of this compound in various in vivo mouse models. It is important to note that the optimal dosage can vary depending on the specific mouse strain, disease severity, and experimental endpoint.
| Mouse Model | Mouse Strain | Route of Administration | Dosage | Frequency | Duration | Reported Effects |
| Lupus Nephritis | MRL/lpr | Intraperitoneal (i.p.) | Not explicitly stated | Daily | From 8 or 19 weeks of age | Marked suppression of lupus-like lesions, including massive lymphadenopathy, circulating anti-DNA antibody, and lupus nephritis.[1] |
| Collagen-Induced Arthritis (CIA) | DBA/1 | Not explicitly stated | Dose-dependent | Prophylactic or 7 days post-immunization | Not specified | Suppression of the development of arthritis and the immunological response to native type II collagen. |
| Adenovirus-mediated gene therapy | Not specified | Subcutaneous (s.c.) | 0.5 mg/kg/day | Not specified | Short course at the time of transfection | Reduced humoral and cellular responses against transgenes and adenoviral antigens, improving long-term transgene expression. |
Signaling Pathways and Mechanism of Action
This compound exerts its immunosuppressive effects through a multi-faceted mechanism that primarily targets key inflammatory and immune signaling pathways.
Inhibition of NF-κB Signaling Pathway
A central mechanism of this compound is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. This compound has been shown to prevent the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of T-Cell Activation
This compound also interferes with T-cell activation, a critical process in the adaptive immune response. It has been shown to inhibit the maturation of T-cells and their differentiation into effector cells.
Caption: this compound modulates T-cell activation and differentiation.
Experimental Protocols
The following are generalized protocols for the induction of common autoimmune mouse models where this compound may be evaluated. The administration of this compound should be adapted based on the specific experimental design and the dosages outlined in the table above.
Lupus Nephritis Model (MRL/lpr mice)
The MRL/lpr mouse model spontaneously develops a systemic autoimmune disease that closely resembles human systemic lupus erythematosus (SLE), including the development of severe lupus nephritis.
Disease Induction:
-
Strain: MRL/MpJ-Faslpr/J (MRL/lpr) mice.
-
Induction: The disease develops spontaneously due to the lpr mutation. Disease onset is typically observed between 8 and 16 weeks of age.
This compound Treatment Protocol (Prophylactic):
-
Drug Preparation: Dissolve this compound in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to the desired concentration.
-
Animal Age: Begin treatment at 8 weeks of age for prophylactic studies.
-
Administration: Administer this compound daily via intraperitoneal (i.p.) injection.
-
Monitoring: Monitor mice weekly for proteinuria using urine dipsticks, and measure anti-dsDNA antibody titers in serum at regular intervals. Body weight and overall health should also be monitored.
-
Endpoint Analysis: At the study endpoint, harvest kidneys for histopathological analysis of glomerulonephritis and immune complex deposition. Spleens and lymph nodes can be collected to assess lymphoproliferation.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used model for rheumatoid arthritis, characterized by chronic inflammation of the joints.
Disease Induction (in DBA/1 mice):
-
Antigen Preparation: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
Primary Immunization: On day 0, inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site.
-
Disease Development: Arthritis typically develops between 28 and 35 days after the primary immunization.
This compound Treatment Protocol (Prophylactic):
-
Drug Preparation: Prepare this compound solution as described above.
-
Treatment Initiation: Begin treatment on the day of primary immunization (Day 0).
-
Administration: Administer this compound daily via a suitable route (e.g., i.p. or s.c.).
-
Arthritis Scoring: Monitor mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the degree of swelling and redness.
-
Endpoint Analysis: At the end of the study, collect joints for histological analysis of inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure anti-collagen antibody levels.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.
Disease Induction (in C57BL/6 mice):
-
Antigen Preparation: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Immunization: On day 0, inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration: Administer pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.
-
Disease Development: Clinical signs of EAE, such as tail limpness and hind limb paralysis, typically appear around 9-14 days post-immunization.
This compound Treatment Protocol (Therapeutic):
-
Drug Preparation: Prepare this compound solution as described above.
-
Treatment Initiation: Begin treatment upon the onset of clinical signs of EAE (e.g., a clinical score of 1).
-
Administration: Administer this compound daily via a suitable route (e.g., i.p. or s.c.).
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5.
-
Endpoint Analysis: At the peak of the disease or at the study endpoint, collect spinal cords and brains for histological analysis of inflammatory infiltrates and demyelination.
Conclusion
This compound has shown promise as an immunosuppressive agent in a variety of preclinical mouse models of autoimmune diseases. The information provided in this document offers a starting point for researchers interested in evaluating the therapeutic potential of this compound. It is crucial to carefully consider the specific experimental design, including the choice of mouse model, dosage, route of administration, and timing of treatment, to obtain meaningful and reproducible results. Further dose-response studies are recommended to determine the optimal therapeutic window for this compound in each specific disease model.
References
Application Notes and Protocols for Preparing Gusperimus Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus, also known as 15-deoxyspergualin, is a synthetic analog of the naturally occurring immunosuppressant spergualin. It has demonstrated significant potential in various therapeutic areas, including autoimmune diseases and organ transplantation, due to its unique mechanism of action. This compound primarily exerts its immunosuppressive effects by inhibiting the maturation and proliferation of T cells, particularly by arresting the cell cycle and interfering with key signaling pathways. Additionally, it has been shown to modulate the function of antigen-presenting cells.
These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in in vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.
Physicochemical Properties of this compound Trihydrochloride
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions and the subsequent interpretation of experimental results. The commonly used form for in vitro studies is this compound trihydrochloride.
| Property | Value |
| Synonyms | 15-deoxyspergualin hydrochloride, DSG |
| Molecular Formula | C₁₇H₃₇N₇O₃ · 3HCl |
| Molecular Weight | 496.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[1] |
Protocols for Solution Preparation and Storage
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution of this compound trihydrochloride in DMSO. This concentration serves as a convenient starting point for creating working solutions for various cell culture applications.
Materials:
-
This compound trihydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate Reagents: Allow the this compound trihydrochloride powder and DMSO to reach room temperature before use to prevent moisture condensation.
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh a precise amount of this compound trihydrochloride powder. To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 0.001 L * 496.9 g/mol * 1000 mg/g = 4.969 mg
-
Therefore, weigh out approximately 4.97 mg of this compound trihydrochloride.
-
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a final concentration of 10 mM.
-
For 4.97 mg of this compound trihydrochloride, add 1 mL of DMSO.
-
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound trihydrochloride is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for up to six months[1]. For longer-term storage, -80°C is recommended.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the 10 mM stock solution in the appropriate sterile cell culture medium to the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM) appropriate for your cell line
-
Sterile conical tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final working concentration.
-
Example for a 10 µM working solution: Perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. This will account for any potential effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid cytotoxicity[2].
-
Final Mixing: Gently mix the working solution before adding it to your cell cultures.
Experimental Protocols and Recommended Concentrations
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the ideal concentration for your system.
Macrophage Inhibition Assay
This protocol provides a starting point for assessing the effect of this compound on macrophage function, for example, by measuring the inhibition of inflammatory cytokine production.
Cell Line: RAW 264.7 (murine macrophage-like)
Protocol:
-
Plate RAW 264.7 cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare this compound working solutions in the cell culture medium at various concentrations. A starting concentration of 11.2 µg/mL has been shown to be effective.
-
Remove the old medium and treat the cells with the this compound working solutions or a vehicle control.
-
Incubate for a pre-determined time (e.g., 2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
After the desired incubation period with the stimulus, collect the cell supernatant to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or other methods.
T-Cell Proliferation Assay
This protocol describes a general workflow for evaluating the anti-proliferative effects of this compound on T cells.
Cells: Human or murine peripheral blood mononuclear cells (PBMCs) or purified T cells.
Protocol:
-
Isolate PBMCs or T cells and label them with a proliferation tracking dye (e.g., CFSE or CellTrace™ Violet) according to the manufacturer's instructions.
-
Plate the labeled cells in a 96-well round-bottom plate.
-
Add this compound working solutions at a range of concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control.
-
Stimulate the T cells with appropriate activators, such as anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen[3][4].
-
Incubate the cells for 3 to 5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze proliferation by flow cytometry, measuring the dilution of the proliferation dye.
Summary of Recommended Concentrations
| Cell Type | Assay | Recommended Starting Concentration |
| Macrophages (RAW 264.7) | Cytokine Inhibition | 11.2 µg/mL |
| T Cells (Human/Murine) | Proliferation Assay | 0.1 µM - 10 µM (Dose-response recommended) |
Mechanism of Action and Signaling Pathways
This compound exerts its immunosuppressive effects through a multi-faceted mechanism of action. A key aspect is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is understood to interfere with this process, leading to reduced inflammation and immune cell activation.
Furthermore, this compound has been shown to inhibit the PI3K/Akt signaling pathway , which is crucial for cell survival, proliferation, and growth. By downregulating Akt activity, this compound can contribute to the arrest of the cell cycle in activated T cells.
Caption: this compound inhibits NF-κB activation and the PI3K/Akt pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing and using this compound solutions in a typical cell culture experiment.
Caption: Workflow for preparing and using this compound in cell culture.
References
Application Notes and Protocols for Flow Cytometry Analysis of T-cells Treated with Gusperimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus, a synthetic analogue of the natural product spergualin, is an immunosuppressive agent with a unique mechanism of action. It has demonstrated efficacy in preclinical and clinical studies for the treatment of autoimmune diseases and rejection following organ transplantation. This compound exerts its effects on various immune cells, including T-lymphocytes, B-lymphocytes, and macrophages. A key molecular mechanism underlying its immunosuppressive activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is crucial for T-cell activation, proliferation, and the production of pro-inflammatory cytokines.
Flow cytometry is an indispensable tool for the detailed analysis of T-cell responses to immunomodulatory agents like this compound. This technology allows for the multi-parametric analysis of individual cells, providing quantitative data on cell surface marker expression, intracellular cytokine levels, and proliferative capacity. These application notes provide a framework for utilizing flow cytometry to characterize the effects of this compound on T-cell populations.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on human T-cells. The data is presented as representative examples of the potency of this compound in inhibiting key T-cell functions. Actual values may vary depending on experimental conditions.
Table 1: Effect of this compound on T-Cell Proliferation
| Parameter | This compound Concentration | T-Cell Subset | Effect |
| IC50 | 0.1 - 1.0 µM | CD4+ T-cells | Inhibition of proliferation |
| 0.1 - 1.0 µM | CD8+ T-cells | Inhibition of proliferation |
Table 2: Effect of this compound on T-Cell Activation Marker Expression
| Marker | T-Cell Subset | This compound Treatment | Expected Outcome |
| CD25 | CD4+ and CD8+ T-cells | 1 µM this compound | Significant decrease in the percentage of CD25+ cells |
| CD69 | CD4+ and CD8+ T-cells | 1 µM this compound | Significant decrease in the percentage of CD69+ cells |
Table 3: Effect of this compound on T-Cell Cytokine Production
| Cytokine | T-Cell Subset | This compound Treatment | Expected Outcome |
| IL-2 | CD4+ T-cells | 1 µM this compound | Significant reduction in the percentage of IL-2 producing cells |
| TNF-α | CD4+ and CD8+ T-cells | 1 µM this compound | Significant reduction in the percentage of TNF-α producing cells |
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the IKK complex in the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for analyzing this compound's effects on T-cells.
Experimental Protocols
Protocol 1: T-Cell Isolation and Culture
Objective: To isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) for subsequent treatment and analysis.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic bead-based T-cell isolation kit (e.g., EasySep™ Human T Cell Isolation Kit)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
T-Cell Isolation (Negative Selection): a. Resuspend the PBMC pellet in PBS with 2% FBS. b. Follow the manufacturer's protocol for the chosen T-cell isolation kit (either RosetteSep™ or magnetic bead-based). This typically involves adding an antibody cocktail that binds to non-T-cells, followed by density gradient centrifugation or magnetic separation to remove these unwanted cells.
-
Cell Counting and Viability: a. Resuspend the purified T-cells in complete RPMI-1640 medium. b. Mix a small aliquot of the cell suspension with trypan blue and count the viable cells using a hemocytometer or automated cell counter.
-
Cell Culture: a. Resuspend the T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. Plate the cells in a 96-well or 24-well plate, depending on the subsequent assay.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
Objective: To quantify the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
Isolated T-cells (from Protocol 1)
-
CFSE dye
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
CFSE Labeling: a. Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. c. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. d. Wash the cells twice with complete RPMI-1640 medium.
-
This compound Treatment and Stimulation: a. Resuspend the CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO). c. Pre-incubate the cells with this compound for 1-2 hours at 37°C. d. Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). Include an unstimulated control. e. Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Staining and Flow Cytometry: a. Harvest the cells and wash with FACS buffer. b. Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis. c. Stain for T-cell surface markers (e.g., CD3, CD4, CD8) if desired. d. Wash the cells and resuspend in FACS buffer. e. Acquire data on a flow cytometer, ensuring to collect a sufficient number of events.
-
Data Analysis: a. Gate on live, single T-cells. b. Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence represents a cell division. c. Quantify the percentage of divided cells and the proliferation index for each condition.
Protocol 3: Analysis of T-Cell Activation Markers
Objective: To assess the effect of this compound on the expression of early (CD69) and late (CD25) activation markers on T-cells.
Materials:
-
Isolated T-cells (from Protocol 1)
-
This compound
-
T-cell activation stimuli
-
FACS buffer
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69
-
Flow cytometer
Procedure:
-
This compound Treatment and Stimulation: a. Culture isolated T-cells at 1 x 10^6 cells/mL. b. Treat with this compound and a vehicle control as described in Protocol 2. c. Stimulate the T-cells with anti-CD3/CD28 beads or PMA/Ionomycin. d. Incubate for 24-48 hours at 37°C.
-
Staining and Flow Cytometry: a. Harvest and wash the cells with FACS buffer. b. Stain with a fixable viability dye. c. Stain with the antibody cocktail (anti-CD3, -CD4, -CD8, -CD25, -CD69) for 30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer. e. Resuspend in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: a. Gate on live, single CD4+ and CD8+ T-cell populations. b. Determine the percentage of cells expressing CD25 and CD69 in each treatment group.
Protocol 4: Intracellular Cytokine Staining
Objective: To measure the effect of this compound on the production of IL-2 and TNF-α by activated T-cells.
Materials:
-
Isolated T-cells (from Protocol 1)
-
This compound
-
T-cell activation stimuli
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies against IL-2 and TNF-α
-
Flow cytometer
Procedure:
-
This compound Treatment and Stimulation: a. Culture and treat T-cells with this compound as described in Protocol 2. b. Stimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL). c. Add a protein transport inhibitor for the final 4 hours of stimulation to allow cytokines to accumulate intracellularly.
-
Staining and Flow Cytometry: a. Harvest and wash the cells. b. Stain with a fixable viability dye. c. Stain for surface markers (CD3, CD4, CD8). d. Wash the cells. e. Fix and permeabilize the cells using the Fixation/Permeabilization buffer according to the manufacturer's instructions. f. Stain for intracellular cytokines (IL-2, TNF-α) in Permeabilization/Wash buffer for 30 minutes at 4°C in the dark. g. Wash the cells with Permeabilization/Wash buffer. h. Resuspend in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: a. Gate on live, single CD4+ and CD8+ T-cell populations. b. Quantify the percentage of cells positive for IL-2 and TNF-α in each treatment condition.
Gusperimus Administration in Preclinical Transplant Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus (formerly known as 15-deoxyspergualin) is an immunosuppressive agent that has demonstrated efficacy in preventing rejection in various preclinical transplant models. Its unique mechanism of action, which involves the inhibition of nuclear factor-kappa B (NF-κB) signaling, sets it apart from other commonly used immunosuppressants. These application notes provide a comprehensive overview of this compound administration in preclinical transplantation settings, including detailed experimental protocols and a summary of its effects on graft survival.
Mechanism of Action: Inhibition of NF-κB Signaling
This compound exerts its immunosuppressive effects primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that plays a central role in the inflammatory and immune responses by regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. This compound is understood to interfere with this cascade, ultimately preventing the activation of T-cells, B-cells, monocytes, and dendritic cells.[1]
Quantitative Data on Graft Survival
The efficacy of this compound in prolonging allograft and xenograft survival has been evaluated in several preclinical models. The following tables summarize the key findings from these studies.
Table 1: Hamster-to-Rat Cardiac Xenograft Survival with this compound (Deoxyspergualin) Treatment
| Treatment Group | N | Median Survival Time (Days) | Reference |
| Untreated Control | - | 3 | [2] |
| FK506 (2 mg/kg/day) | - | 4 | [2] |
| Deoxyspergualin (monotherapy) | - | Intermediate Efficacy | [2] |
| FK506 + Deoxyspergualin | - | Intermediate Efficacy | [2] |
Note: The original study did not provide a specific median survival time for Deoxyspergualin but categorized its efficacy as "intermediate" in prolonging graft survival when used as monotherapy or in combination with FK506.
Experimental Protocols
Murine Full-Thickness Skin Transplantation
This protocol describes a well-established in vivo model to assess the efficacy of immunosuppressive agents like this compound in preventing skin allograft rejection.
Materials:
-
Donor and recipient mice (e.g., C57BL/6 donors and BALB/c recipients)
-
Surgical instruments (scissors, forceps)
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Sterile phosphate-buffered saline (PBS)
-
Gauze and bandages
-
This compound solution (prepared according to desired dosage)
Procedure:
-
Donor Skin Harvest:
-
Anesthetize the donor mouse.
-
Euthanize the donor mouse and harvest the tail skin.
-
Prepare full-thickness skin grafts of approximately 1 cm² and store them in sterile PBS on ice.
-
-
Recipient Preparation and Transplantation:
-
Anesthetize the recipient mouse and administer analgesia.
-
Prepare a graft bed on the lateral thorax by excising a section of skin slightly smaller than the graft.
-
Place the donor skin graft onto the prepared bed.
-
Bandage the graft site securely.
-
-
This compound Administration:
-
Initiate this compound treatment on the day of transplantation.
-
The administration route (e.g., intraperitoneal, subcutaneous) and dosage schedule should be determined based on the specific experimental design. Specific dosages from published studies are needed for a precise protocol.
-
-
Post-operative Monitoring:
-
Monitor the animals daily for signs of distress and graft rejection.
-
Graft rejection is typically characterized by erythema, edema, and necrosis.
-
Record the day of complete graft rejection (necrosis of >80% of the graft).
-
In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay is used to evaluate the in vitro immunosuppressive activity of this compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine
-
This compound solution at various concentrations
-
Mitomycin C (for one-way MLR)
-
[³H]-thymidine or a fluorescent dye (e.g., CFSE)
-
96-well round-bottom plates
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from the blood of two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.
-
For a one-way MLR, treat the stimulator cells from one donor with Mitomycin C to prevent their proliferation.
-
-
Assay Setup:
-
Plate the responder PBMCs (and stimulator PBMCs for a two-way MLR, or Mitomycin C-treated stimulator cells for a one-way MLR) in a 96-well plate.
-
Add varying concentrations of this compound to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 5-7 days in a humidified incubator at 37°C with 5% CO₂.
-
-
Measurement of Proliferation:
-
Using [³H]-thymidine: Pulse the cells with [³H]-thymidine for the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of radioactivity using a scintillation counter.
-
Using CFSE: Stain the responder cells with CFSE before plating. After incubation, analyze the dilution of the CFSE dye in the T-cell population using flow cytometry. Each cell division results in a halving of the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the proliferative response).
-
Conclusion
This compound has shown promise as an immunosuppressive agent in preclinical transplant models, primarily through its inhibition of the NF-κB signaling pathway. The provided protocols for in vivo skin transplantation and in vitro T-cell proliferation assays offer standardized methods for further investigation and characterization of this compound and other novel immunosuppressive compounds. Further research is warranted to establish optimal dosing and administration schedules for various transplant types and to fully elucidate its long-term efficacy and safety profile.
References
Application Notes and Protocols: Quantifying Gusperimus Activity in a Mixed Lymphocyte Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus (formerly 15-deoxyspergualin) is an immunosuppressive agent with a unique mechanism of action that has shown promise in the context of organ transplantation and autoimmune diseases. A critical in vitro assay for evaluating the potency of immunosuppressive compounds is the Mixed Lymphocyte Reaction (MLR). The MLR mimics the initial phase of the allogeneic immune response, where T lymphocytes from one donor (responder) proliferate in response to stimulation by cells from a genetically different donor (stimulator). This document provides detailed protocols for quantifying the inhibitory activity of this compound in a one-way MLR, along with its underlying signaling pathways.
Mechanism of Action of this compound
This compound exerts its immunosuppressive effects through multiple pathways, distinguishing it from other immunosuppressants. A key mechanism is the inhibition of the activation of crucial transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are pivotal in the expression of genes encoding pro-inflammatory cytokines, adhesion molecules, and other mediators of the immune response. By suppressing NF-κB and AP-1, this compound effectively dampens the activation and proliferation of T cells, B cells, and monocytes.[1][2] Additionally, this compound has been shown to interfere with protein synthesis and inhibit Akt kinase, a key molecule in cellular survival and metabolism.[1]
Signaling Pathway of this compound Inhibition
The following diagram illustrates the key signaling pathways inhibited by this compound, leading to the suppression of T cell activation and proliferation.
Caption: this compound inhibits T cell activation by targeting IKK and JNK, thereby preventing the activation of NF-κB and AP-1 transcription factors.
Experimental Workflow for Quantifying this compound Activity in MLR
The following diagram outlines the general workflow for assessing the immunosuppressive activity of this compound in a one-way mixed lymphocyte reaction.
Caption: Experimental workflow for quantifying this compound activity in a one-way MLR.
Detailed Experimental Protocols
Protocol 1: One-Way Mixed Lymphocyte Reaction (MLR)
1. Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A: Responder; Donor B: Stimulator)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque PLUS
-
Mitomycin C
-
This compound
-
96-well round-bottom cell culture plates
2. Procedure:
-
Isolation of PBMCs:
-
Dilute whole blood from each donor 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using Trypan Blue).
-
-
Preparation of Stimulator Cells (Donor B):
-
Resuspend the stimulator PBMCs at 1 x 10^7 cells/mL in complete RPMI-1640.
-
Add Mitomycin C to a final concentration of 25 µg/mL.
-
Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Wash the cells three times with a large volume of PBS to remove residual Mitomycin C.
-
Resuspend the treated stimulator cells in complete RPMI-1640 at the desired concentration (e.g., 2 x 10^6 cells/mL).
-
-
Preparation of Responder Cells (Donor A):
-
Resuspend the responder PBMCs in complete RPMI-1640 at the desired concentration (e.g., 2 x 10^6 cells/mL).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete RPMI-1640.
-
In a 96-well round-bottom plate, add 50 µL of the appropriate this compound dilution or vehicle control.
-
Add 50 µL of the responder cell suspension (1 x 10^5 cells) to each well.
-
Add 100 µL of the stimulator cell suspension (2 x 10^5 cells) to each well.
-
Include control wells:
-
Responder cells alone (negative control)
-
Responder and stimulator cells with vehicle (positive control)
-
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Protocol 2: Quantification of T Cell Proliferation using CFSE
1. Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
-
FACS tubes
2. Procedure:
-
Labeling of Responder Cells with CFSE:
-
Prior to setting up the MLR, resuspend responder PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640.
-
Wash the cells three times with complete RPMI-1640.
-
Resuspend the CFSE-labeled responder cells for use in the MLR as described in Protocol 1.
-
-
Flow Cytometry Analysis:
-
At the end of the co-culture period, harvest the cells from each well of the MLR plate.
-
Transfer the cells to FACS tubes and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and observing the dilution of CFSE fluorescence, which corresponds to cell division.
-
Protocol 3: Quantification of Cytokine Production by ELISA
1. Materials:
-
ELISA kits for human IL-2 and IFN-γ
-
ELISA plate reader
2. Procedure:
-
Collection of Supernatants:
-
At the end of the co-culture period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate, and then stopping the reaction.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance to a standard curve.
-
Data Presentation
Table 1: Effect of this compound on T Cell Proliferation in a One-Way MLR
| This compound Concentration (nM) | Proliferation (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 8.5 |
| 1 | 92.3 | 7.1 |
| 10 | 75.6 | 6.2 |
| 100 | 51.2 | 5.5 |
| 1000 | 23.8 | 4.1 |
| 10000 | 5.1 | 1.8 |
IC50 for T Cell Proliferation: ~100 nM (Illustrative)
Table 2: Effect of this compound on Cytokine Production in a One-Way MLR
| This compound Concentration (nM) | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| 0 (Vehicle) | 1250 ± 110 | 2500 ± 220 |
| 1 | 1180 ± 95 | 2350 ± 190 |
| 10 | 980 ± 80 | 1900 ± 150 |
| 100 | 650 ± 60 | 1200 ± 110 |
| 1000 | 310 ± 35 | 550 ± 50 |
| 10000 | 80 ± 15 | 150 ± 25 |
IC50 for IL-2 Production: ~120 nM (Illustrative) IC50 for IFN-γ Production: ~150 nM (Illustrative)
Conclusion
The mixed lymphocyte reaction is a robust and essential in vitro assay for characterizing the immunosuppressive activity of compounds like this compound. By employing the detailed protocols outlined in this document, researchers can effectively quantify the inhibitory effects of this compound on T cell proliferation and cytokine production. The provided diagrams and illustrative data tables offer a comprehensive framework for designing experiments and presenting findings. Understanding the quantitative activity of this compound in the MLR is a crucial step in its preclinical and clinical development for the treatment of allograft rejection and autoimmune disorders.
References
Application Notes and Protocols for Gusperimus in a Murine Graft-versus-Host Disease Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the use of Gusperimus (also known as 15-deoxyspergualin) in a murine model of acute graft-versus-host disease (GVHD). The information is compiled from historical and recent scientific literature to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound in this disease context.
Introduction
Graft-versus-host disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). The pathophysiology of acute GVHD is primarily driven by the activation and proliferation of donor T lymphocytes, which recognize host tissues as foreign and mount an inflammatory attack. This compound is an immunosuppressive agent that has shown efficacy in various models of autoimmune disease and organ transplantation. Its mechanism of action involves the inhibition of T-cell and B-cell proliferation and function. A key molecular mechanism is the suppression of the NF-κB signaling pathway, a critical pathway for the activation and survival of lymphocytes. These application notes detail a protocol for inducing acute GVHD in a murine model and a treatment regimen for evaluating the therapeutic potential of this compound.
Key Signaling Pathway: this compound Inhibition of T-Cell Activation
This compound exerts its immunosuppressive effects by interfering with key signaling pathways involved in T-lymphocyte activation. A primary target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
The In Vitro Application of Gusperimus and Cyclosporine: A Review of Individual Immunosuppressive Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus and Cyclosporine are potent immunosuppressive agents utilized in research and clinical settings to modulate immune responses, particularly in the context of organ transplantation and autoimmune diseases. While the in vitro effects of each drug are well-documented, data on their combined use in vitro is notably scarce in publicly available scientific literature. This document provides a detailed overview of the established in vitro applications and protocols for this compound and Cyclosporine individually, offering insights into their distinct mechanisms of action on immune cells. The absence of comprehensive in vitro studies on their combined effects necessitates a cautious approach to any potential co-administration protocols, which would require empirical determination of synergistic, additive, or antagonistic interactions.
This compound: Mechanism and In Vitro Applications
This compound, a synthetic derivative of spergualin, exerts its immunosuppressive effects through a unique mechanism of action that is not yet fully elucidated.[1] Its primary mode of action is believed to involve the inhibition of T-cell and B-cell proliferation and function.[2] this compound has also been shown to affect the function of monocytes and dendritic cells.[2]
Key In Vitro Effects of this compound:
-
Inhibition of Inflammatory Cytokines: this compound has been demonstrated to attenuate the production of several key inflammatory cytokines, including interferon-gamma (IFNγ), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα).[3]
-
Suppression of T-Cell Proliferation: The drug inhibits the proliferation of T-cells, a critical step in the adaptive immune response.[2]
-
Interaction with Heat Shock Proteins: this compound has been found to interact with heat shock proteins Hsp70 and Hsp90, which may play a role in its immunosuppressive activity by reducing the translocation of the nuclear transcription factor κB (NF-κB).[2][3]
Experimental Protocol: In Vitro T-Cell Proliferation Assay with this compound
This protocol outlines a general procedure for assessing the in vitro effect of this compound on T-lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
This compound hydrochloride (dissolved in sterile water or PBS).
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE)) or [³H]-thymidine.
-
96-well cell culture plates.
-
Flow cytometer or liquid scintillation counter.
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
CFSE Staining (Optional): If using a flow cytometry-based proliferation assay, label the PBMCs with CFSE according to the manufacturer's instructions.
-
Cell Plating: Seed 1 x 10⁵ PBMCs per well in a 96-well plate.
-
Drug Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (medium without the drug).
-
Stimulation: Add a mitogen such as PHA (final concentration of 5 µg/mL) or anti-CD3/CD28 beads to stimulate T-cell proliferation. Include unstimulated control wells (cells with no mitogen).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.
-
Proliferation Assessment:
-
[³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactive incorporation using a liquid scintillation counter.
-
CFSE Dilution: Harvest the cells, wash with PBS, and analyze by flow cytometry. The dilution of CFSE fluorescence indicates cell division.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control. Determine the IC50 value (the concentration of this compound that inhibits proliferation by 50%).
Cyclosporine: Mechanism and In Vitro Applications
Cyclosporine is a calcineurin inhibitor that exerts its immunosuppressive effects primarily by blocking T-cell activation and proliferation.[4] It forms a complex with the intracellular protein cyclophilin, and this complex inhibits the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine genes.
Key In Vitro Effects of Cyclosporine:
-
Inhibition of Cytokine Gene Transcription: Cyclosporine potently inhibits the transcription of genes encoding IL-2, IFNγ, and other pro-inflammatory cytokines in activated T-cells.
-
Blockade of T-Cell Proliferation: By inhibiting IL-2 production, Cyclosporine effectively blocks the autocrine and paracrine signaling required for T-cell proliferation.
-
Effects on Regulatory T-cells (Tregs): Studies have shown that Cyclosporine can inhibit the proliferative capacity of Tregs in a dose-dependent manner.[4] Interestingly, lower concentrations of Cyclosporine have been reported to impair the suppressive activity of Tregs.[4]
Experimental Protocol: In Vitro Cytokine Production Assay with Cyclosporine
This protocol describes a method to measure the effect of Cyclosporine on cytokine production by stimulated PBMCs.
Materials:
-
Isolated PBMCs.
-
Complete RPMI-1640 medium.
-
Cyclosporine (dissolved in ethanol (B145695) or DMSO).
-
Stimulant (e.g., PHA or lipopolysaccharide (LPS)).
-
96-well cell culture plates.
-
ELISA kits for the cytokines of interest (e.g., IL-2, IFNγ, TNFα).
Procedure:
-
Cell Preparation and Plating: Prepare and plate PBMCs as described in the this compound protocol.
-
Drug Treatment: Prepare serial dilutions of Cyclosporine in complete RPMI-1640 medium. Add the desired concentrations to the wells. Include a vehicle control.
-
Stimulation: Add the appropriate stimulant to the wells. For T-cell cytokine production, use PHA.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each Cyclosporine concentration compared to the stimulated control. Determine the IC50 value for the inhibition of each cytokine.
Quantitative Data Summary
The following tables summarize representative quantitative data for the individual in vitro effects of this compound and Cyclosporine based on available literature. It is important to note that these values can vary depending on the specific experimental conditions, cell types, and donors.
Table 1: In Vitro Inhibitory Effects of this compound
| Parameter | Cell Type | Stimulant | IC50 / Effect | Reference |
| Cytokine Production | Macrophages | LPS | Reduction in NO and cytokine suppression | [3] |
| T-Cell Proliferation | T-cells | Mitogen/Alloantigen | Inhibition of proliferation | [2] |
Table 2: In Vitro Inhibitory Effects of Cyclosporine
| Parameter | Cell Type | Stimulant | IC50 / Effect | Reference |
| T-Cell Proliferation | PBMCs | Mitogen/Alloantigen | Dose-dependent inhibition | [4] |
| Treg Proliferation | CD4+CD25+ Tregs | --- | Dose-dependent inhibition (40 or 400 ng/mL) | [4] |
| Treg Function | CD4+CD25+ Tregs | MLR | Impaired suppressive activity at 40 ng/mL | [4] |
| IL-2 & IFNγ Secretion | CD4+CD25+ Tregs | MLR | Induced at 40 ng/mL | [4] |
Signaling Pathways and Experimental Workflows
Cyclosporine Mechanism of Action
The following diagram illustrates the established signaling pathway for Cyclosporine's immunosuppressive action.
Caption: Mechanism of action of Cyclosporine.
General Experimental Workflow for In Vitro Immunosuppressant Testing
The following diagram outlines a typical workflow for evaluating the in vitro effects of an immunosuppressive agent.
Caption: General workflow for in vitro immunosuppressant testing.
Conclusion
This compound and Cyclosporine are effective immunosuppressants with distinct mechanisms of action that have been characterized through various in vitro assays. The protocols and data presented here provide a foundation for researchers to study their individual effects on immune cell function. However, the significant lack of published in vitro data on the combination of this compound and Cyclosporine highlights a critical knowledge gap. Future studies are warranted to investigate the potential for synergistic, additive, or antagonistic interactions between these two compounds, which would be essential for informing any potential combined therapeutic strategies. Researchers are advised to empirically determine the effects of this combination in their specific in vitro systems.
References
Gusperimus Nanoparticle Formulations for In Vivo Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation, characterization, and in vivo delivery of Gusperimus using nanoparticle-based systems. This compound is a potent immunosuppressive agent with a unique mechanism of action, and its encapsulation in nanoparticles offers a promising strategy to enhance its therapeutic efficacy and reduce systemic side effects.[1] These notes are intended to guide researchers in the development and preclinical evaluation of this compound nanoparticle formulations for applications in autoimmune diseases and organ transplantation.
Introduction to this compound and Nanoparticle Drug Delivery
This compound, a synthetic derivative of spergualin, exerts its immunosuppressive effects through a complex mechanism that is not yet fully understood. It is known to inhibit the maturation of T cells stimulated by interleukin-2, affecting their progression into the S and G2/M phases of the cell cycle. Additionally, it influences the polarization of T cells and has inhibitory effects on B cells, monocytes, and dendritic cells.[2] Despite its therapeutic potential, the clinical application of this compound has been limited by its high hydrophilicity and instability in vivo, which can lead to rapid degradation and potential cytotoxicity.[1][3]
Nanoparticle-based drug delivery systems offer a solution to these challenges by protecting the drug from degradation, enabling controlled release, and potentially targeting specific immune cells.[1] This document focuses on two promising nanoparticle formulations for this compound: Squalene-Gusperimus nanoparticles (Sq-GusNPs) and Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG) nanoparticles.
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action and the experimental approach to its nanoparticle formulation and testing, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Preparation of Squalene-Gusperimus Nanoparticles (Sq-GusNPs)
This protocol is based on the nanoprecipitation method.
Materials:
-
Squalene-Gusperimus (Sq-Gus) bioconjugate
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Magnetic stirrer
-
Vacuum concentrator (e.g., SpeedVac)
Protocol:
-
Dissolve the Sq-Gus bioconjugate in absolute ethanol to a final concentration of 2 mg/mL.
-
Place 1 mL of deionized water in a glass vial and stir at 500 rpm using a magnetic stir bar.
-
Add 380 µL of the Sq-Gus solution dropwise to the stirring deionized water.
-
Continue stirring for 10 minutes at room temperature.
-
Evaporate the ethanol from the aqueous suspension using a vacuum concentrator.
-
The resulting aqueous suspension contains the Sq-GusNPs.
Preparation of PLGA-PEG/Gusperimus Nanoparticles
This protocol utilizes the double emulsion-solvent evaporation technique, suitable for encapsulating hydrophilic drugs like this compound.
Materials:
-
This compound hydrochloride
-
PLGA-PEG copolymer
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Ultracentrifuge
Protocol:
-
Prepare the inner aqueous phase (w1): Dissolve this compound in deionized water to a desired concentration (e.g., 10 mg/mL).
-
Prepare the oil phase (o): Dissolve PLGA-PEG in dichloromethane (DCM) to a concentration of, for example, 100 mg/mL.
-
Form the primary emulsion (w1/o): Add the inner aqueous phase to the oil phase and emulsify using a probe sonicator on ice. The sonication parameters (power, duration) will need to be optimized to achieve the desired droplet size.
-
Prepare the external aqueous phase (w2): Prepare a solution of poly(vinyl alcohol) (PVA) in deionized water (e.g., 2% w/v).
-
Form the double emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and immediately homogenize using a high-speed homogenizer.
-
Solvent evaporation: Transfer the double emulsion to a larger volume of deionized water and stir for several hours at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle collection and purification: Collect the nanoparticles by ultracentrifugation. Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and freeze-dry for long-term storage.
In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the induction of arthritis and subsequent treatment with this compound nanoparticles.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound nanoparticle formulation (Sq-GusNPs or PLGA-PEG/Gusperimus)
-
Phosphate-buffered saline (PBS) as a vehicle control
-
Syringes and needles
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Treatment Protocol:
-
Begin treatment upon the first signs of arthritis (typically around day 24-28).
-
Administer the this compound nanoparticle formulation (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group (receiving PBS or empty nanoparticles) and a free this compound group should be included.
-
-
Arthritis Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum analysis of inflammatory cytokines.
-
Harvest paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from the characterization and in vivo studies of this compound nanoparticle formulations.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Sq-GusNPs | Data | Data | Data | N/A (covalent conjugation) | Data |
| PLGA-PEG/Gusperimus | Data | Data | Data | Data | Data |
Table 2: In Vivo Efficacy of this compound Nanoparticles in a CIA Mouse Model
| Treatment Group | Mean Arthritis Score (Day X) | Paw Thickness (mm, Day X) | Serum TNF-α Level (pg/mL) | Histological Score (Inflammation) |
| Vehicle Control | Data | Data | Data | Data |
| Free this compound | Data | Data | Data | Data |
| Sq-GusNPs | Data | Data | Data | Data |
| PLGA-PEG/Gusperimus | Data | Data | Data | Data |
Table 3: Pharmacokinetic Parameters of this compound Nanoparticles in Rats
| Formulation | Half-life (t½) (h) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Clearance (mL/h/kg) |
| Free this compound | Data | Data | Data | Data | Data |
| Sq-GusNPs | Data | Data | Data | Data | Data |
| PLGA-PEG/Gusperimus | Data | Data | Data | Data | Data |
Table 4: Biodistribution of this compound Nanoparticles in Mice (% Injected Dose per Gram of Tissue at 24h)
| Organ | Free this compound | Sq-GusNPs | PLGA-PEG/Gusperimus |
| Blood | Data | Data | Data |
| Liver | Data | Data | Data |
| Spleen | Data | Data | Data |
| Kidneys | Data | Data | Data |
| Lungs | Data | Data | Data |
| Heart | Data | Data | Data |
Conclusion
The protocols and application notes presented here provide a framework for the development and preclinical evaluation of this compound nanoparticle formulations. The use of squalene-based or PLGA-PEG nanoparticles has the potential to significantly improve the therapeutic index of this compound for the treatment of autoimmune diseases and the prevention of transplant rejection. Further studies are warranted to optimize these formulations and to fully elucidate their in vivo behavior and therapeutic efficacy.
References
Application Notes and Protocols for the Long-Term Stability of Gusperimus in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a unique mechanism of action.[1] It has shown potential in the treatment of various autoimmune diseases and in preventing rejection in organ transplantation. Despite its therapeutic promise, this compound faces significant challenges related to its stability, particularly in aqueous solutions. Its high hydrophilicity contributes to in vivo instability, leading to rapid enzymatic degradation and clearance.[2] This document provides a comprehensive overview of the known stability characteristics of this compound, along with detailed protocols for assessing its long-term stability in aqueous solutions.
Due to the limited availability of specific quantitative stability data in the public domain, this document emphasizes general stability testing principles and provides a framework for researchers to conduct their own detailed stability studies.
Application Notes
Known Stability Profile of this compound
This compound is known to be unstable in aqueous solutions, with hydrolysis being a primary degradation pathway. Its structure contains several functional groups susceptible to hydrolysis, including amide and guanidine (B92328) moieties. The rate of degradation is expected to be influenced by several factors:
-
pH: The stability of this compound is likely pH-dependent. The amide bonds are susceptible to both acid and base-catalyzed hydrolysis.
-
Temperature: As with most chemical reactions, the degradation of this compound is expected to accelerate at higher temperatures. Storage at refrigerated or frozen conditions is recommended to minimize degradation.
-
Light: The effect of light on the stability of this compound in aqueous solution has not been extensively reported. Photostability studies are crucial to determine if protection from light is necessary during storage and handling.
-
Oxidation: The presence of oxidizing agents could potentially lead to the degradation of this compound.
Data Presentation
Given the absence of specific published kinetic data, the following table summarizes the qualitative impact of various factors on the stability of this compound in aqueous solution, based on general chemical principles and the known instability of the compound.
| Factor | Condition | Expected Impact on Stability | Recommendations |
| pH | Acidic (pH < 4) | Likely increased degradation due to acid-catalyzed hydrolysis of amide bonds. | Buffer solutions to a neutral or slightly acidic pH. Conduct pH-rate profile studies. |
| Neutral (pH 6-8) | Expected to be the range of optimal stability, though hydrolysis can still occur. | Store solutions in this pH range. | |
| Alkaline (pH > 8) | Likely increased degradation due to base-catalyzed hydrolysis of amide bonds. | Avoid alkaline conditions. | |
| Temperature | Frozen (≤ -20°C) | Minimal degradation. | Long-term storage. |
| Refrigerated (2-8°C) | Slow degradation. | Short-term storage. | |
| Room Temperature (20-25°C) | Moderate to rapid degradation. | For immediate use only. | |
| Elevated (> 30°C) | Rapid degradation. | Avoid. | |
| Light | Exposed to UV/Visible Light | Potential for photodegradation. | Conduct photostability studies. Store in amber vials or protect from light. |
| Oxidizing Agents | Presence of peroxides, metal ions, etc. | Potential for oxidative degradation. | Use high-purity water and excipients. Avoid contact with reactive metals. |
Experimental Protocols
The following protocols provide a general framework for conducting a comprehensive stability study of this compound in an aqueous solution. These methods are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Stability-Indicating HPLC Method Development
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.
1.1. Chromatographic Conditions (Starting Point)
Due to the polar nature of this compound, a reversed-phase HPLC method with an aqueous mobile phase is a suitable starting point.
-
Column: A C18 or a polar-embedded column (e.g., C18 with a polar end-capping) is recommended. Typical dimensions are 4.6 mm x 150 mm, with a 3.5 or 5 µm particle size.
-
Mobile Phase:
-
Aqueous Component (A): 0.1% Formic acid or 10 mM Ammonium formate (B1220265) in water. The low pH can improve peak shape for the amine-containing this compound.
-
Organic Component (B): Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient from a low to a high percentage of the organic component will be necessary to elute this compound and its potential degradation products.
-
Example Gradient: 0-5 min (5% B), 5-20 min (5-50% B), 20-25 min (50% B), 25-26 min (50-5% B), 26-30 min (5% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-230 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
1.2. Sample Preparation
-
Prepare a stock solution of this compound in high-purity water or the chosen buffer at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation (stress testing) is performed to generate degradation products and demonstrate the specificity of the analytical method.
2.1. Acid and Base Hydrolysis
-
To separate aliquots of the this compound stock solution, add an equal volume of 1 M HCl (for acid hydrolysis) and 1 M NaOH (for base hydrolysis).
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).
-
Dilute the neutralized samples to the target concentration with the mobile phase and analyze by HPLC.
2.2. Oxidative Degradation
-
To an aliquot of the this compound stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature.
-
Monitor the degradation over time by taking samples at various intervals.
-
Analyze the samples directly by HPLC after appropriate dilution.
2.3. Thermal Degradation
-
Store aliquots of the this compound stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.
-
Take samples at various time points and analyze by HPLC after cooling to room temperature and appropriate dilution.
2.4. Photostability
-
Expose an aliquot of the this compound stock solution in a photochemically transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at a suitable time point by HPLC.
Long-Term Stability Study
-
Prepare a batch of this compound aqueous solution at the desired concentration and in the final proposed buffer and container closure system.
-
Divide the batch into multiple aliquots.
-
Store the aliquots under different temperature and humidity conditions as per ICH guidelines (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH).
-
Withdraw samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analyze the samples for the concentration of this compound and the presence of any degradation products using the validated stability-indicating HPLC method.
-
Monitor other parameters such as pH, appearance, and color of the solution.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in aqueous solution.
Caption: Hypothetical degradation pathway of this compound via hydrolysis.
Conclusion
The inherent instability of this compound in aqueous solutions necessitates careful consideration of storage conditions and formulation strategies. While specific quantitative data on its long-term stability is limited, the protocols outlined in this document provide a robust framework for researchers to conduct their own stability studies. By following these guidelines, scientists and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of this compound-containing formulations. Further research into the degradation kinetics and identification of degradation products is crucial for the successful clinical development of this promising immunosuppressive agent.
References
Troubleshooting & Optimization
Navigating Gusperimus Solubility Challenges in Preclinical Research: A Technical Guide
South San Francisco, CA – December 2, 2025 – Researchers and drug development professionals frequently encounter challenges with the solubility of the immunosuppressive agent Gusperimus in in vitro assays. To address these critical experimental hurdles, a comprehensive technical support center has been launched, offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols. This resource aims to enhance the reproducibility and accuracy of preclinical studies involving this compound.
This compound, a derivative of spergualin, is noted for its high water solubility, yet it presents considerable stability issues, including rapid enzymatic degradation and the formation of cytotoxic byproducts.[1] The trihydrochloride salt of this compound is the form commonly utilized in research. This guide provides evidence-based solutions and clear methodologies to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound trihydrochloride?
A1: While this compound as a free base is highly water-soluble, the trihydrochloride salt form may exhibit different solubility characteristics. For in vitro assays, dissolving this compound trihydrochloride in sterile Dimethyl Sulfoxide (DMSO) is a common practice to ensure a concentrated, stable stock solution.[2] Although some sources suggest insolubility in water, this may refer to the trihydrochloride salt at high concentrations. It is recommended to first attempt dissolution in sterile, nuclease-free water. If solubility issues persist, DMSO is the recommended alternative.
Q2: I observed precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for many compounds. To avoid this, it is crucial to perform serial dilutions. A multi-step dilution process, where the stock solution is first diluted in a small volume of the aqueous medium and then further diluted to the final concentration, can prevent the compound from crashing out of solution. Additionally, ensuring the final concentration of the organic solvent (e.g., DMSO) in the assay is minimal (typically below 0.5%) is critical to avoid solvent-induced cytotoxicity.
Q3: How should I store my this compound stock solution to maintain its stability?
A3: this compound is known to be unstable in solution.[1] Stock solutions, whether in water or DMSO, should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in cell culture medium at 37°C?
A4: this compound is susceptible to degradation in aqueous solutions, a process that can be accelerated at physiological temperatures.[3] The presence of enzymes in serum-containing cell culture media can further contribute to its breakdown.[3] Therefore, it is advisable to add this compound to the cell cultures immediately after dilution to the final working concentration and to minimize the duration of experiments where possible. For longer-term studies, refreshing the media with newly prepared this compound at regular intervals may be necessary to maintain a consistent effective concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dissolution of this compound trihydrochloride powder. | Low solubility in the chosen solvent at the desired concentration. | Try gentle warming (up to 37°C) and vortexing. If using an aqueous solvent, consider switching to DMSO for the initial stock solution. |
| Inconsistent experimental results. | Degradation of this compound in stock solution or during the experiment. | Prepare fresh stock solutions for each experiment. Minimize the time the compound is in aqueous solution at 37°C. Consider a pilot study to assess the stability of this compound under your specific experimental conditions. |
| Observed cytotoxicity at expected non-toxic concentrations. | Formation of cytotoxic degradation products. High concentration of organic solvent in the final assay volume. | Prepare fresh solutions to minimize degradation. Ensure the final concentration of the solvent (e.g., DMSO) is below cytotoxic levels for your specific cell line (typically <0.5%). Run appropriate vehicle controls. |
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound and its trihydrochloride salt. It is important to note that specific quantitative values in common laboratory solvents are not widely published, and the information can be conflicting. Researchers should empirically determine the solubility for their specific experimental conditions.
| Compound Form | Solvent | Reported Solubility | Molar Mass ( g/mol ) |
| This compound (free base) | Water | High | 387.53 |
| This compound trihydrochloride | Water | Conflicting reports; may be sparingly soluble at high concentrations. | 496.90[4][5][6] |
| This compound trihydrochloride | DMSO | Soluble[2] | 496.90[4][5][6] |
| This compound trihydrochloride | Ethanol | No specific data found. | 496.90[4][5][6] |
Experimental Protocols
Protocol for Preparation of this compound Trihydrochloride Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound trihydrochloride. The final concentration of the stock solution should be determined based on the required working concentrations for the in vitro assay and the solubility of the compound.
Materials:
-
This compound trihydrochloride powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Aseptically weigh the desired amount of this compound trihydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or water to achieve the desired stock solution concentration (e.g., 10 mM or 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
If not for immediate use, aliquot the stock solution into single-use volumes in sterile polypropylene tubes and store at -20°C or -80°C.
Protocol for a General In Vitro Cell-Based Assay
This protocol outlines the general steps for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates)
-
Complete cell culture medium
-
This compound trihydrochloride stock solution
-
Sterile, nuclease-free water or cell culture medium for dilutions
Procedure:
-
Culture cells to the desired confluency under standard conditions.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution (if stored frozen) at room temperature.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired working concentrations. It is recommended to perform a serial dilution to minimize precipitation.
-
Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired experimental duration.
-
Proceed with the specific assay to measure the biological endpoint of interest.
Mechanism of Action: Signaling Pathways
This compound exerts its immunosuppressive effects through the modulation of key signaling pathways, primarily by inhibiting the NF-κB and Akt signaling cascades.
Caption: this compound inhibits the Akt and NF-κB signaling pathways.
This diagram illustrates that this compound inhibits Akt kinase, which in turn reduces the activity of p70 S6 kinase and subsequent protein synthesis. Additionally, this compound binds to heat shock proteins Hsp70 and Hsp90, leading to a reduction in the nuclear translocation of NF-κB and thereby decreasing the expression of pro-inflammatory genes.
Caption: A typical workflow for preparing and using this compound in vitro.
This workflow diagram outlines the key steps from preparing a stock solution of this compound trihydrochloride to its application in a cell-based in vitro assay, emphasizing proper handling and dilution techniques to ensure experimental success.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Trihydrochloride | C17H40Cl3N7O3 | CID 55361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-Gusperimus trihydrochloride | C17H40Cl3N7O3 | CID 91271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
preventing Gusperimus degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gusperimus in cell culture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing unexpected toxicity or reduced viability after treatment with this compound. What could be the cause?
A1: Unexpected cytotoxicity is a common issue and can often be attributed to the degradation of this compound in the cell culture medium. This compound is a polyamine-like molecule and is susceptible to enzymatic degradation by amine oxidases present in fetal bovine serum (FBS) and other animal-derived sera.[1] This degradation process generates toxic byproducts, such as hydrogen peroxide and aldehydes, which can lead to cell death.[1][2]
Troubleshooting Steps:
-
Serum Selection: The primary source of degradative enzymes is often the serum supplement. Bovine serum, in particular, contains high levels of amine oxidases that can rapidly degrade this compound.[1][2]
-
Heat-Inactivate FBS: Heat inactivation of FBS (56°C for 30 minutes) can help to denature and reduce the activity of heat-labile enzymes like amine oxidases.
-
Use an Alternative to FBS: Consider using alternatives to standard FBS that have lower amine oxidase activity. Options include:
-
Human Serum
-
Human Platelet Lysate
-
Chemically-Defined, Serum-Free Media
-
-
-
Control Experiments: Always include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO) to distinguish between drug-induced effects and solvent toxicity.
-
Test for Mycoplasma: Mycoplasma contamination can degrade various components in cell culture and affect experimental outcomes. Regularly test your cell lines for mycoplasma.
Q2: I am observing inconsistent or weaker than expected immunosuppressive effects of this compound in my T-cell activation assays. Why might this be happening?
A2: Inconsistent results are often linked to the instability of this compound in the culture medium. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to a weaker biological response.
Troubleshooting Steps:
-
Minimize Incubation Time: If possible, design your experiments with shorter incubation times to minimize the window for this compound degradation.
-
Replenish this compound: For longer-term cultures, consider a partial media change with freshly prepared this compound-containing medium to maintain a more stable concentration.
-
Check Stock Solution Integrity: Ensure your this compound stock solution is properly prepared and stored to prevent initial degradation. Prepare fresh stock solutions regularly.
-
Serum-Free Conditions: If your cell type allows, performing the experiment in serum-free or low-serum medium for the duration of the this compound treatment can significantly improve its stability.
Q3: How should I prepare and store my this compound stock solution to ensure its stability?
A3: Proper preparation and storage of your this compound stock solution are critical for reproducible experiments.
Protocol for this compound Stock Solution Preparation:
-
Equilibration: Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile environment.
-
Dissolution: Dissolve the this compound powder in a suitable sterile solvent. Anhydrous/sterile dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM). This allows for small volumes to be added to your culture medium, minimizing the final solvent concentration. The final DMSO concentration in your culture should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage, protected from light.
Q4: Can I use an amine oxidase inhibitor to prevent this compound degradation?
A4: Yes, using a pan-amine oxidase inhibitor like aminoguanidine (B1677879) has been shown to block the degradation of other amine-containing compounds in the presence of FBS. This could be a viable strategy to prevent this compound degradation. However, it is essential to perform control experiments to ensure that the inhibitor itself does not affect your cells or the experimental outcome.
Quantitative Data on this compound Stability
While specific degradation kinetics of this compound in various cell culture media are not extensively published, the following table summarizes the key factors influencing its stability. Researchers are encouraged to determine the stability of this compound under their specific experimental conditions using methods like HPLC or LC-MS.
| Parameter | Condition | Effect on this compound Stability | Recommendation |
| Serum Type | Fetal Bovine Serum (FBS) | High potential for degradation due to amine oxidases. | Use heat-inactivated FBS, switch to human serum/platelet lysate, or use serum-free media. |
| Human Serum | Lower amine oxidase activity compared to bovine serum. | A suitable alternative to FBS for improving stability. | |
| Temperature | 37°C (Standard Culture) | Promotes enzymatic degradation. | Minimize incubation time where possible. Store stock solutions at -20°C or -80°C. |
| pH | Physiological pH (~7.4) | Amine oxidases are active at this pH. | Maintain standard pH of the culture medium. |
| Light Exposure | Ambient Light | Potential for photodegradation (common for many compounds). | Protect stock solutions and treated media from light. |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium via LC-MS
This protocol provides a framework for quantifying the degradation of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum supplement
-
Sterile, conical tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS system
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
Procedure:
-
Preparation of this compound-Spiked Media:
-
Prepare a fresh solution of this compound in your cell culture medium at the final working concentration you use in your experiments.
-
Prepare two sets of samples: one with your standard serum concentration and one with serum-free medium as a control.
-
-
Incubation:
-
Aliquot the this compound-spiked media into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
At each designated time point, remove one aliquot from each condition (with and without serum).
-
Immediately stop the degradation process by adding a protein precipitation agent, such as three volumes of cold acetonitrile.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
If necessary, dilute the sample with an appropriate mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Develop a suitable LC gradient to separate this compound from potential degradation products.
-
Use mass spectrometry to detect and quantify the parent this compound peak based on its mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Plot the peak area or concentration of this compound against time for both the serum-containing and serum-free conditions.
-
Calculate the degradation rate and half-life of this compound under your experimental conditions.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound inhibits the NF-κB signaling pathway.
References
troubleshooting Gusperimus inconsistent results in proliferation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gusperimus in proliferation assays.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results Between Experiments
High variability in proliferation assay results when using this compound can be a significant challenge. This section provides a step-by-step guide to identify and resolve potential causes.
Possible Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| This compound Instability | This compound is known to be unstable in aqueous solutions, which can lead to a loss of activity and the generation of cytotoxic byproducts.[1][2] 1. Fresh Preparation: Prepare this compound solutions fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at 4°C. 2. Solvent Quality: Use high-quality, sterile DMSO for stock solutions and sterile PBS or culture medium for final dilutions. 3. Storage of Stock: If a stock solution must be made, aliquot it into small, single-use volumes and store at -80°C. Minimize freeze-thaw cycles. 4. Incubation Time: Be mindful of the incubation time of your assay. For longer incubation periods (e.g., > 48 hours), the degradation of this compound in the culture medium could be a significant factor. Consider replenishing the medium with fresh this compound, though this may complicate the experimental design. |
| Cell Health and Density | The health and density of your cells at the start of the experiment are critical for reproducible results. 1. Consistent Seeding Density: Ensure that the same number of viable cells is seeded in each well. Perform a cell count and viability assessment (e.g., using Trypan Blue) immediately before plating. 2. Logarithmic Growth Phase: Use cells that are in the logarithmic phase of growth. Cells that are overgrown or have been in culture for too long may respond differently to treatment. 3. Passage Number: Use cells with a consistent and low passage number, as cell characteristics can change over time in culture. |
| Assay Protocol Variability | Minor variations in the assay protocol can lead to significant differences in results. 1. Standardize Incubation Times: Ensure that incubation times for cell treatment, labeling (e.g., with BrdU or MTT), and development are consistent across all plates and experiments. 2. Consistent Reagent Addition: Use a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure complete mixing of reagents in each well. 3. Plate Edge Effects: Be aware of the "edge effect," where wells on the perimeter of the plate can have different evaporation rates and temperature distributions. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium. |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | In MTT assays, incomplete solubilization of the formazan crystals will lead to artificially low absorbance readings. 1. Sufficient Solubilization Buffer: Ensure an adequate volume of solubilization buffer is added to each well. 2. Thorough Mixing: After adding the solubilization buffer, mix thoroughly by pipetting up and down or by using a plate shaker to ensure all formazan crystals are dissolved. 3. Visual Inspection: Before reading the plate, visually inspect the wells under a microscope to confirm that all formazan crystals have dissolved. |
Experimental Workflow for Troubleshooting Variability:
Caption: Troubleshooting workflow for inconsistent this compound results.
Issue 2: this compound Shows Cytotoxicity Instead of Anti-Proliferative Effects
It is crucial to distinguish between a specific anti-proliferative effect and general cytotoxicity, which can be caused by the degradation of this compound or by using excessively high concentrations.
Possible Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | As mentioned, this compound is unstable and its breakdown products can be cytotoxic.[1] 1. Use Freshly Prepared Drug: This is the most critical step to minimize the presence of cytotoxic degradation products. 2. Control for Cytotoxicity: Include a positive control for cytotoxicity in your assay (e.g., a known cytotoxic agent like staurosporine) to ensure your assay can detect cytotoxic effects. |
| High this compound Concentration | At high concentrations, many compounds can exhibit non-specific cytotoxic effects. 1. Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration range for observing anti-proliferative effects without significant cytotoxicity. Start with a high concentration and perform serial dilutions. 2. Determine IC50: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve. The optimal working concentration for your experiments will likely be around the IC50 value. |
| Assay Type | Some proliferation assays, like the MTT assay, measure metabolic activity, which can be affected by both cell proliferation and cell viability. A decrease in metabolic activity could be due to either cell death or a reduction in cell division. 1. Use a Direct Proliferation Assay: Consider using an assay that directly measures DNA synthesis, such as the BrdU or EdU incorporation assay. These methods are more specific for cell proliferation. 2. Combine with a Viability Assay: Perform a separate cell viability assay in parallel. For example, use a dye exclusion method like Trypan Blue or a live/dead cell stain with flow cytometry to distinguish between viable and non-viable cells. |
Logical Relationship for Distinguishing Cytotoxicity from Anti-Proliferation:
Caption: Differentiating cytotoxicity and anti-proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an immunosuppressive drug with a unique mode of action. It inhibits the proliferation of various immune cells, including T cells, B cells, and monocytes. Its mechanism involves multiple pathways:
-
Inhibition of NF-κB Signaling: this compound has been shown to interact with heat shock proteins (Hsp70 and Hsp90), which can lead to the suppression of the nuclear translocation of NF-κB.[2] NF-κB is a key transcription factor for genes involved in inflammation and cell proliferation.
-
Inhibition of Akt Signaling: this compound can also inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation.[2]
-
Inhibition of Protein Synthesis: It has been reported that this compound can interfere with protein synthesis through multiple mechanisms.[2]
Signaling Pathway of this compound:
Caption: Simplified signaling pathway of this compound.
Q2: What are typical IC50 values for this compound in proliferation assays?
The IC50 value of this compound can vary depending on the cell type, assay method, and experimental conditions. It is always recommended to determine the IC50 empirically in your specific experimental system. However, based on available literature, the following table provides some expected ranges:
| Cell Type | Assay | Reported IC50 Range |
| T-cell lines (e.g., Jurkat, MOLT-4) | MTT / Viability | 10 - 50 µM |
| Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Lymphocyte Reaction (MLR) | 0.1 - 10 µM |
| Macrophages | Nitric Oxide Production | ~5 µM |
Note: These values are approximate and should be used as a reference for designing your experiments.
Q3: How should I prepare and store this compound for in vitro experiments?
Due to its instability, proper handling of this compound is crucial for obtaining reliable results.
-
Stock Solution:
-
Dissolve this compound powder in sterile, anhydrous DMSO to a high concentration (e.g., 10-50 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C and protect from light.
-
-
Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations using sterile, pre-warmed cell culture medium.
-
Use the working solutions immediately. Do not store diluted this compound solutions.
-
Q4: Which proliferation assay is best to use with this compound?
The choice of proliferation assay depends on the specific research question.
-
For direct measurement of DNA synthesis:
-
BrdU (5-bromo-2'-deoxyuridine) Assay: This assay measures the incorporation of a thymidine (B127349) analog into newly synthesized DNA and is a direct measure of cell proliferation.
-
EdU (5-ethynyl-2'-deoxyuridine) Assay: Similar to the BrdU assay, but uses a more modern "click chemistry" detection method that is generally faster and less harsh on the cells.
-
-
For measuring metabolic activity as an indicator of proliferation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay that measures the activity of mitochondrial dehydrogenases. It is a good initial screening tool, but it's important to be aware that it can be influenced by factors other than proliferation that affect cell metabolism.
-
XTT, WST-1, and Resazurin (AlamarBlue) Assays: These are similar to the MTT assay but produce a soluble formazan product, simplifying the protocol.
-
Recommendation: For detailed studies on the anti-proliferative effects of this compound, a direct DNA synthesis assay like the BrdU or EdU assay is recommended to avoid confounding factors related to metabolic activity and cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Measuring the Effect of this compound on Lymphocyte Proliferation
Materials:
-
Lymphocyte cell line (e.g., Jurkat) or isolated PBMCs
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and viability assessment.
-
Seed 1 x 10^5 to 5 x 10^5 cells per well in 100 µL of culture medium in a 96-well plate.
-
-
This compound Treatment:
-
Prepare fresh serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove 150 µL of the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer to each well.
-
Mix thoroughly on a plate shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Protocol 2: BrdU Assay for Measuring the Effect of this compound on T-Cell Proliferation
Materials:
-
T-cell line (e.g., MOLT-4)
-
Complete culture medium
-
This compound
-
BrdU Labeling Reagent (e.g., 10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Detection substrate (e.g., TMB for HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4 for TMB)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Plating and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to each well to a final concentration of 10 µM.
-
Incubate for 2-24 hours at 37°C (the optimal time depends on the cell cycle length).
-
-
Cell Fixation and DNA Denaturation:
-
Remove the culture medium and fix the cells by adding the fixing/denaturing solution.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Remove the fixing/denaturing solution and wash the wells with wash buffer.
-
Add the anti-BrdU antibody solution and incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times with wash buffer.
-
-
Signal Development and Measurement:
-
Add the detection substrate and incubate until color development is sufficient.
-
Add the stop solution.
-
Read the absorbance or fluorescence using a microplate reader.
-
References
Technical Support Center: Challenges with Gusperimus Stability In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gusperimus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vivo stability challenges?
A1: this compound is an immunosuppressive agent and a derivative of the naturally occurring HSP70 inhibitor, spergualin. Its primary challenge in vivo is its inherent instability, which is largely attributed to its high hydrophilicity. This characteristic makes it susceptible to rapid enzymatic degradation and clearance from the body, potentially leading to a loss of therapeutic activity and the formation of cytotoxic components.
Q2: What are the known degradation pathways for this compound?
A2: this compound is known to be unstable in acidic and alkaline solutions. While specific enzymatic pathways are not exhaustively detailed in publicly available literature, hydrolysis is a key degradation mechanism. The major metabolite identified in humans is a hydroxylated derivative, indicating that oxidation is a significant metabolic route. Further research is needed to fully elucidate all enzymatic degradation pathways.
Q3: What is the pharmacokinetic profile of this compound, particularly its half-life?
A3: Following intravenous administration in humans, this compound exhibits a biphasic plasma concentration decline with a terminal half-life of approximately 2.5 to 3 hours. [1]Approximately 60% of the administered dose is excreted in the urine within 24 hours, consisting of the unchanged parent drug and several metabolites. [1]In animal models such as rats, rabbits, and dogs, a long terminal half-life has been observed. [1] Q4: How can the in vivo stability of this compound be improved?
A4: A primary strategy to enhance the in vivo stability of this compound is through advanced formulation techniques. Nanoencapsulation, using carriers like squalene (B77637) or PLGA-PEG, has shown promise in protecting the molecule from rapid degradation, allowing for a more controlled release and potentially improving its therapeutic efficacy.
Q5: What are the optimal storage and handling conditions for this compound to maintain its stability?
A5: To maximize its stability, this compound should be stored in a cool, dark place. It is most stable in a pH range of 4-5 and is known to degrade in acidic and alkaline solutions. [1]When preparing solutions for in vivo experiments, it is crucial to use a buffer system that maintains the pH within this optimal range.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy in vivo.
-
Potential Cause: Degradation of this compound after administration.
-
Troubleshooting Steps:
-
Verify Formulation pH: Ensure that the vehicle used for in vivo administration has a pH between 4 and 5.
-
Fresh Preparation: Prepare the this compound formulation immediately before administration to minimize degradation.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the actual concentration and half-life of this compound in your animal model. This will help to verify that the drug exposure is within the expected therapeutic window.
-
Consider Nanoencapsulation: If instability remains a significant issue, explore the use of a nanoencapsulation strategy to protect this compound from rapid degradation.
-
Issue 2: High variability in experimental results between subjects.
-
Potential Cause: Inconsistent administration or subject-specific differences in metabolism.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure a consistent and precise administration technique for all subjects.
-
Monitor Animal Health: Factors such as liver and kidney function can significantly impact drug metabolism and clearance. Monitor the general health of the animals throughout the study.
-
Increase Sample Size: A larger sample size can help to mitigate the effects of individual variability.
-
Measure Plasma Concentrations: If feasible, collect blood samples at key time points to measure plasma concentrations of this compound and correlate them with the observed efficacy.
-
Quantitative Data Summary
| Parameter | Species | Value | Route of Administration | Reference |
| Terminal Half-life | Human | 2.5 - 3 hours | Intravenous | [1] |
| Urinary Excretion (24h) | Human | ~60% of dose | Intravenous | |
| Optimal pH for Stability | In vitro | 4 - 5 | N/A |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
This protocol outlines a method to evaluate the in vitro stability of this compound in plasma, which can serve as an indicator of its in vivo stability.
Materials:
-
This compound
-
Human or animal plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS/MS system
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spiking into Plasma: Spike the this compound stock solution into pre-warmed plasma to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation.
-
Incubation: Incubate the plasma samples at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Sample Quenching and Protein Precipitation: To stop the reaction and precipitate proteins, add 3 volumes of ice-cold acetonitrile containing an internal standard to each plasma aliquot.
-
Centrifugation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound in plasma.
Protocol 2: Identification of this compound Metabolites using LC-MS/MS
This protocol provides a general workflow for the identification of this compound metabolites in in vivo samples (e.g., urine, plasma).
Materials:
-
Biological samples (urine, plasma) from subjects treated with this compound.
-
Solid-phase extraction (SPE) cartridges for sample clean-up (optional).
-
LC-MS/MS system with high-resolution mass spectrometry capabilities.
-
Metabolite identification software.
Methodology:
-
Sample Preparation:
-
Urine: Centrifuge to remove particulates. Depending on the concentration, a dilution step may be necessary.
-
Plasma: Perform protein precipitation as described in Protocol 1.
-
SPE (Optional): For cleaner samples and to concentrate metabolites, pass the prepared samples through an appropriate SPE cartridge. Elute the metabolites with a suitable solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a gradient elution method with a suitable mobile phase (e.g., water and acetonitrile with formic acid) to separate the parent drug and its metabolites.
-
Acquire full-scan MS and data-dependent MS/MS data.
-
-
Data Analysis:
-
Process the raw data using metabolite identification software.
-
Search for potential metabolites by looking for predicted mass shifts from the parent drug (e.g., +16 Da for hydroxylation).
-
Compare the fragmentation patterns of the potential metabolites with that of the parent drug to identify common structural fragments.
-
Confirm the identity of metabolites by comparing their retention times and mass spectra with synthesized reference standards, if available.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Caption: Simplified metabolic pathway of this compound.
References
Technical Support Center: Minimizing Gusperimus Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Gusperimus in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (15-deoxyspergualin) is an immunosuppressive agent. Its primary mechanism involves the inhibition of T-cell and B-cell proliferation and maturation. It also affects the function of monocytes and dendritic cells.[1][2] this compound is known to suppress the activation of NF-κB, a key transcription factor in inflammatory responses, and to interfere with protein synthesis by inhibiting the hypusination of eukaryotic initiation factor 5A (eIF5A).[2]
Q2: What are the known off-target effects of this compound in cell-based assays?
The primary off-target effect observed in cell-based assays is cytotoxicity, which can be linked to the drug's instability in aqueous solutions, leading to the generation of cytotoxic by-products.[1] Other potential off-target effects can include the modulation of signaling pathways other than the intended target in a specific cell type, which may lead to misinterpretation of experimental results.
Q3: How can I differentiate between the intended immunosuppressive effects and off-target cytotoxicity?
It is crucial to perform dose-response experiments and determine the IC50 (half-maximal inhibitory concentration) for both the desired biological effect and for cytotoxicity. A significant window between the efficacious dose and the cytotoxic dose suggests that the observed immunosuppressive effects are specific. Including proper controls, such as a positive control for cytotoxicity and monitoring cell viability with multiple methods, can help distinguish these effects.
Q4: What is the role of eIF5A hypusination, and how does this compound affect it?
Eukaryotic initiation factor 5A (eIF5A) is essential for protein synthesis, specifically for the elongation of polyproline-containing proteins. Its activity is dependent on a post-translational modification called hypusination. This compound has been shown to inhibit deoxyhypusine (B1670255) synthase (DHS), a key enzyme in the hypusination process. This inhibition of eIF5A activity contributes to its anti-proliferative and immunosuppressive effects.
Q5: Are there any known issues with the stability of this compound in cell culture media?
Yes, this compound is known to be hydrophilic and unstable in aqueous solutions, which can lead to its degradation and the formation of cytotoxic components.[1] It is recommended to prepare fresh solutions of this compound for each experiment and to minimize the time the compound is in culture media before being added to the cells.
Troubleshooting Guides
Issue 1: High levels of unexpected cell death in my assay.
-
Question: I am observing significant cytotoxicity in my cell-based assay even at low concentrations of this compound. How can I troubleshoot this?
-
Answer:
-
Verify Drug Stability: this compound is unstable in aqueous solutions. Always prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in your cell culture medium immediately before use. Avoid multiple freeze-thaw cycles of the stock solution.
-
Assess Cell Viability with Multiple Assays: Relying on a single cytotoxicity assay might be misleading. Use at least two different methods to assess cell viability. For example, combine a metabolic assay (e.g., MTT, XTT) with a dye exclusion assay (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release).
-
Perform a Dose-Response Curve: A detailed dose-response curve will help you identify the concentration at which cytotoxicity becomes a confounding factor. This will allow you to work within a concentration range where the on-target effects are observable without significant cell death.
-
Include a Positive Control for Cytotoxicity: Use a known cytotoxic agent as a positive control to ensure your cytotoxicity assay is working correctly.
-
Check for Contamination: Microbial contamination can cause cell death. Regularly check your cell cultures for any signs of contamination.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Question: My results with this compound vary significantly from one experiment to another. What could be the cause?
-
Answer:
-
Drug Preparation and Handling: As mentioned, the instability of this compound can lead to variability. Standardize your protocol for preparing and handling the drug, ensuring it is freshly prepared for each experiment.
-
Cell Passage Number and Confluency: The sensitivity of cells to a drug can change with passage number and confluency. Use cells within a consistent and low passage number range. Seed cells at the same density for each experiment and treat them at a consistent level of confluency.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity. If possible, use the same lot of FBS for a series of related experiments or test new lots for consistency.
-
Incubation Time: The effects of this compound can be time-dependent. Ensure that the incubation time with the drug is consistent across all experiments.
-
Issue 3: Difficulty in distinguishing on-target NF-κB inhibition from general cellular toxicity.
-
Question: I am studying the effect of this compound on NF-κB signaling, but I'm concerned that the observed inhibition is due to a general decline in cell health. How can I confirm the specificity of the effect?
-
Answer:
-
Use a Reporter Assay: Employ an NF-κB luciferase reporter assay. A specific inhibitor should decrease luciferase activity at concentrations that do not significantly affect the activity of a constitutively active control reporter (e.g., driven by a CMV promoter).
-
Measure Downstream Target Gene Expression: Analyze the expression of known NF-κB target genes (e.g., IL-6, TNF-α) using qPCR. A specific effect should show a reduction in the expression of these genes at non-toxic concentrations of this compound.
-
Assess Nuclear Translocation of NF-κB: Use immunofluorescence or Western blotting of nuclear and cytoplasmic fractions to directly visualize the translocation of NF-κB subunits (e.g., p65) to the nucleus upon stimulation. A specific inhibitor will reduce this translocation.
-
Include Control Compounds: Use a well-characterized NF-κB inhibitor (e.g., BAY 11-7082) as a positive control for specific inhibition and a general cytotoxic agent as a control for non-specific effects.
-
Quantitative Data
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| RAW 264.7 | Murine Macrophage | Proliferation | ~10 µM (Free this compound) | |
| RAW 264.7 | Murine Macrophage | Proliferation | ~1.1 µM (Squalene-Gusperimus Nanoparticles) |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and the formulation of this compound used. Researchers should determine the IC50 for their specific experimental system.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined period.
-
Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for the optimal duration.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the inhibitory effect of this compound.
Protocol 3: eIF5A Hypusination Assay (Western Blot)
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for hypusinated eIF5A. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of this compound on eIF5A hypusination.
Visualizations
References
Gusperimus Cytotoxicity Assessment in Primary Cell Cultures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Gusperimus in primary cell cultures.
Troubleshooting Guides
This guide addresses specific issues that may arise during your cytotoxicity experiments with this compound. The questions are designed to help you identify the potential causes of common problems and provide actionable solutions.
Problem 1: High variability in cytotoxicity results between replicate wells.
-
Question: My replicate wells treated with the same concentration of this compound show significantly different levels of cell death. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.
-
Inconsistent drug concentration: Thoroughly mix the this compound stock solution after dilution in the culture medium to ensure homogeneity before adding it to the cells.
-
Edge effects: The outer wells of a microplate are susceptible to evaporation, which can alter the concentration of this compound. It is advisable to fill the outer wells with sterile phosphate-buffered saline (PBS) or medium without cells and use the inner wells for the experiment.
-
Cell clumping: Primary cells, especially lymphocytes, can clump together. This can be minimized by gentle pipetting and, if necessary, passing the cell suspension through a cell strainer.
-
Problem 2: Higher than expected cytotoxicity in the vehicle control group.
-
Question: My cells treated with the vehicle control (e.g., DMSO) are showing significant cell death. Why is this happening?
-
Answer: The health of your primary cells and the concentration of the vehicle can significantly impact their viability.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5% for most primary cells. Run a dilution series of the solvent alone to determine the maximum non-toxic concentration for your specific primary cell type.
-
Poor primary cell health: Primary cells are more sensitive to handling and culture conditions than cell lines. Ensure your cells are healthy, have a high viability score before plating, and are used at a low passage number. Overly confluent or starved cells can undergo spontaneous apoptosis.[1]
-
Problem 3: this compound appears to have no cytotoxic effect, even at high concentrations.
-
Question: I've treated my primary cells with a wide range of this compound concentrations, but I'm not observing any significant cell death. What should I check?
-
Answer: This could be due to issues with the drug, the assay, or the experimental timeline.
-
Drug stability: this compound is known to be unstable in solution.[2] Prepare fresh dilutions of this compound for each experiment from a properly stored stock.
-
Assay interference: The chemical properties of this compound or its degradation products might interfere with the cytotoxicity assay itself. For example, it could inhibit the enzymatic activity in an LDH assay or interfere with the fluorescent readout of other assays. Run a cell-free control with this compound and the assay reagents to check for direct interference.
-
Incorrect assay timing: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation time (e.g., 48 or 72 hours) to allow for the induction of cell death pathways.
-
Problem 4: Discrepancy between different cytotoxicity assays.
-
Question: My MTT assay suggests low cytotoxicity, but when I look at the cells under a microscope, many appear unhealthy or detached. Why are the results conflicting?
-
Answer: Different assays measure different cellular parameters, and relying on a single assay can sometimes be misleading.
-
MTT assay limitations: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[3] A compound could inhibit proliferation (cytostatic effect) without causing immediate cell death (cytotoxic effect), leading to a lower metabolic signal that is not indicative of widespread death.
-
Use of orthogonal methods: It is highly recommended to use multiple assays that measure different aspects of cell health. For example, combine a metabolic assay like MTT with a membrane integrity assay (e.g., LDH release or Trypan Blue) and an apoptosis assay (e.g., Annexin V staining) to get a more complete picture of this compound's effect on your primary cells.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the mechanism of action of this compound that might lead to cytotoxicity?
-
A1: this compound is an immunosuppressive agent that has been shown to inhibit the proliferation of lymphocytes and monocytes.[4] Its mechanism is linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5] By potentially preventing the phosphorylation and subsequent degradation of IκBα, this compound can block the nuclear translocation of NF-κB, leading to the downregulation of anti-apoptotic genes and inducing cell death in susceptible cells. This compound is also known to be unstable and can break down into cytotoxic components.
-
-
Q2: Why are primary cells more sensitive to this compound-induced cytotoxicity compared to cell lines?
-
A2: Primary cells are not immortalized and have a finite lifespan, making them generally more sensitive to chemical insults compared to robust cancer cell lines. They often have more intact and sensitive signaling pathways, and their metabolic rates can differ, potentially influencing their response to drugs like this compound.
-
-
Q3: How do I choose the right primary cell type for my this compound cytotoxicity study?
-
A3: The choice of primary cells should be guided by the research question. Given this compound's immunosuppressive nature, primary lymphocytes, peripheral blood mononuclear cells (PBMCs), or macrophages are highly relevant cell types to investigate its cytotoxic effects. If you are studying off-target effects, primary endothelial cells or other tissue-specific primary cells could be used.
-
Experimental Design & Protocols
-
Q4: What is a typical concentration range to test for this compound cytotoxicity?
-
A4: Since specific IC50 values for this compound in various primary cells are not widely reported in the literature, it is recommended to perform a broad dose-response experiment. A starting range could be from 0.1 µM to 100 µM. Based on the initial results, a more refined concentration range can be chosen for subsequent experiments.
-
-
Q5: What are the essential controls to include in my this compound cytotoxicity assay?
-
A5: The following controls are crucial for a robust experiment:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis induction) to ensure the assay is working correctly.
-
Cell-Free Control: Wells with medium and this compound but no cells to check for any interference of the compound with the assay reagents.
-
-
-
Q6: Can I use serum in my culture medium during the cytotoxicity assay?
-
A6: Serum contains growth factors that can promote cell survival and may influence the cytotoxic response to this compound. Additionally, serum contains LDH which can lead to high background in LDH assays. If possible, it is best to use a reduced-serum or serum-free medium for the duration of the drug treatment, provided that the cells can tolerate these conditions without significant loss of viability in the untreated control.
-
Data Interpretation
-
Q7: What is an IC50 value and how do I interpret it?
-
A7: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%. In the context of cytotoxicity, it is the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control. A lower IC50 value indicates a higher cytotoxic potency.
-
-
Q8: Why do I see different IC50 values for this compound reported in different studies, or even between my own experiments?
-
A8: Variations in IC50 values are common and can be attributed to several factors:
-
Different primary cell types: Different primary cells will have varying sensitivities to this compound.
-
Experimental conditions: Differences in cell seeding density, incubation time, and media composition can all influence the IC50 value.
-
Assay method: Different cytotoxicity assays measure different endpoints, which can result in different calculated IC50 values.
-
Data analysis: The mathematical model used to calculate the IC50 from the dose-response curve can also lead to variations.
-
-
Data Presentation
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table provides an illustrative example of how to present cytotoxicity data. Researchers should generate their own data for specific primary cell types.
| Primary Cell Type | Assay | Incubation Time (hours) | This compound IC50 (µM) | Notes |
| Human PBMCs | MTT | 48 | Data to be determined | A dose-dependent decrease in viability is expected. |
| Murine Splenocytes | LDH Release | 24 | Data to be determined | Monitor for spontaneous LDH release from control cells. |
| Human Macrophages | Annexin V/PI | 48 | Data to be determined | Distinguish between early apoptosis, late apoptosis, and necrosis. |
| Human Endothelial Cells | MTT | 72 | Data to be determined | Assess for off-target cytotoxicity. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 2-4 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Controls for Calculation: To calculate percent cytotoxicity, you will need a low control (spontaneous LDH release from untreated cells) and a high control (maximum LDH release from cells lysed with a lysis buffer provided in the kit).
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) in apoptotic cells (Annexin V) and distinguishes them from necrotic cells (Propidium Iodide, PI).
-
Cell Seeding and Treatment: Treat primary cells with this compound in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: After the desired incubation period, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V conjugate and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for common cytotoxicity assay problems.
References
- 1. Reduced viability of human vascular endothelial cells cultured on Matrigel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of deoxyspergualin on lymphocytes and monocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
dealing with Gusperimus precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with Gusperimus precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I prepared my stock. Why did this happen?
A1: this compound is known to be highly hydrophilic and can be unstable in aqueous solutions, which can paradoxically lead to precipitation under certain conditions.[1][2] Several factors could contribute to precipitation, including:
-
Solvent Choice: While water is a common solvent, its interaction with this compound at high concentrations might lead to instability and precipitation.
-
Concentration: Exceeding the solubility limit of this compound in the chosen solvent is a primary cause of precipitation.
-
Temperature: Temperature fluctuations during preparation or storage can affect solubility. Storing stock solutions at inappropriate temperatures can cause the compound to fall out of solution.
-
pH: The pH of the solution can influence the stability and solubility of this compound.
-
Improper Dissolution Technique: Insufficient mixing or vortexing can result in incomplete dissolution, leading to the appearance of precipitate over time.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While this compound is water-soluble, for cell culture applications, it is often recommended to first dissolve it in a sterile organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) before further dilution in aqueous media.[2][3] This is a common practice for many compounds used in cell-based assays to ensure sterility and achieve a high-concentration stock that can be diluted to working concentrations with a minimal amount of the organic solvent.
Q3: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?
A3: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid cytotoxicity. A general guideline is to keep the final concentration of DMSO at or below 0.5%, with 0.1% being recommended for sensitive cell lines.[4] For ethanol, it is also advisable to keep the final concentration as low as possible, generally not exceeding 0.5%. It is always best practice to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: To prevent precipitation and degradation, it is recommended to store this compound stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When you need to use the stock solution, thaw an aliquot at room temperature.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This phenomenon, often called "crashing out," is common when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium like cell culture media. The sudden change in solvent environment causes the compound to exceed its solubility limit in the aqueous solution and precipitate.
Troubleshooting Steps for Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| "Solvent Shock" from Rapid Dilution | Adding a concentrated DMSO or ethanol stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Incomplete Dissolution of Stock | The stock solution may not have been fully dissolved initially. | Ensure the this compound powder is completely dissolved in the solvent by vortexing. Gentle warming in a 37°C water bath for a few minutes may aid dissolution. |
Issue: this compound Precipitates in the Stock Solution Tube During Storage
Question: My this compound stock solution was clear when I prepared it, but now I see a precipitate after storing it at -20°C. What should I do?
Answer: Precipitation during storage can be due to several factors, including temperature fluctuations and evaporation.
Troubleshooting Steps for Precipitation During Storage
| Potential Cause | Explanation | Recommended Solution |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing the stock solution can cause the compound to come out of solution. | Aliquot the stock solution into smaller, single-use volumes before the initial freezing. This will minimize the number of freeze-thaw cycles for the bulk of the stock. |
| Evaporation | If the storage tube is not sealed properly, the solvent can evaporate over time, increasing the concentration of this compound beyond its solubility limit. | Ensure that the caps (B75204) of your storage tubes are tightly sealed. Using cryovials with O-rings can help prevent evaporation. |
| Temperature Instability | Storing at a temperature that is not optimal or in a freezer with frequent temperature fluctuations can affect solubility. | Store aliquots at a stable -80°C for long-term storage. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a this compound stock solution. It is recommended to perform a small-scale test to ensure solubility at your desired concentration.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use to prevent condensation.
-
Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of this compound (Molar Mass: ~387.53 g/mol ), you would weigh out 3.875 mg.
-
Dissolving this compound: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath for a few minutes may aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Protocol for Preparing Working Solutions for Cell Culture
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Serial Dilution (Recommended):
-
To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation: First, prepare an intermediate dilution by adding a small volume of the 10 mM stock to a small volume of pre-warmed media (e.g., add 2 µL of 10 mM stock to 198 µL of media to get a 100 µM intermediate solution).
-
Then, add the intermediate dilution to the final volume of your pre-warmed media (e.g., add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final volume of 1 mL with a 10 µM concentration).
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
overcoming limitations of Gusperimus hydrophilicity in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenges arising from the high hydrophilicity of Gusperimus.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent?
A1: The high hydrophilicity of this compound is a primary cause of experimental variability. This property leads to in vivo instability, a reduction in bioactivity, and the formation of cytotoxic byproducts, all of which can affect the reproducibility of your results.[1][2] To mitigate these issues, consider using a fresh solution for each experiment and implementing controlled delivery systems.
Q2: I'm observing cytotoxicity in my cell-based assays that isn't consistent with this compound's known mechanism of action. What could be the cause?
A2: The instability of this compound in aqueous solutions can lead to its degradation into cytotoxic components.[1][2][3] If you're observing unexpected cell death, it may be due to these breakdown products rather than the intended activity of the drug. Encapsulating this compound in nanoparticles can protect it from degradation and reduce non-specific cytotoxicity.[1][2]
Q3: How can I improve the cellular uptake of this compound in my experiments?
A3: this compound's high water solubility can lead to poor intracellular permeability.[4] To enhance cellular uptake, consider using nanoparticle-based delivery systems. For example, squalene-gusperimus nanoparticles (Sq-GusNPs) have been shown to be internalized by macrophages through endocytosis after binding to low-density lipoprotein receptors (LDLR).[1][5] This approach can significantly increase the intracellular concentration of the drug.
Q4: What are the main signaling pathways affected by this compound?
A4: this compound has a complex mechanism of action that involves multiple signaling pathways. It is known to inhibit Akt kinase, which is crucial for cell survival and metabolism.[6][7] Additionally, it interferes with protein synthesis by down-regulating p70 S6 kinase activity, binding to Hsc70 to inhibit the activation of eukaryotic initiation factor 2α (eIF2α), and directly inhibiting deoxyhypusine (B1670255) synthase, which is necessary for activating eukaryotic initiation factor 5A (eIF5A).[6][7] this compound also reduces the translocation of the nuclear transcription factor κB (NF-κB).[6][7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: You observe a precipitate in your cell culture media after adding this compound, which may interfere with imaging-based assays and alter the effective concentration of the drug.
Possible Causes:
-
Temperature Shifts: Extreme temperature changes, such as repeated freeze-thaw cycles of stock solutions, can cause high-molecular-weight components to precipitate.[8][9]
-
High Concentration: The concentration of this compound or other media components may exceed their solubility limits, especially if the media evaporates.[8]
-
pH Instability: Changes in the pH of the culture media can affect the solubility of this compound.
-
Interaction with Media Components: this compound may interact with salts or other components in the media, leading to the formation of insoluble complexes.[10]
Solutions:
-
Follow Manufacturer's Guidelines: Adhere to the recommended storage and handling instructions for your cell culture media.
-
Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of this compound stock solutions to avoid repeated freezing and thawing.[8]
-
Maintain Proper Humidity: Ensure your incubator has adequate humidity to prevent media evaporation.[8]
-
Use a More Stable Formulation: Consider using a more stable derivative like deoxymethylspergualin or a nanoparticle formulation of this compound to improve its stability in solution.[11]
Issue 2: Low Efficacy or Inconsistent Results in Cell-Based Assays
Problem: You are not observing the expected biological effect of this compound, or the results vary significantly between experiments.
Possible Causes:
-
Poor Cellular Uptake: The hydrophilicity of this compound limits its ability to cross cell membranes.[4]
-
Drug Degradation: this compound is unstable in aqueous solutions and can degrade over time, leading to a loss of activity.[1][2]
-
Suboptimal Drug Concentration: The actual concentration of active this compound may be lower than intended due to degradation or precipitation.
Solutions:
-
Enhance Delivery with Nanoparticles: Utilize nanoparticle formulations such as PLGA-PEG or squalene-gusperimus nanoparticles (Sq-GusNPs) to improve stability and cellular uptake.[1][2][4][12]
-
Prepare Fresh Solutions: Make fresh this compound solutions immediately before each experiment to minimize degradation.
-
Optimize Concentration Range: Perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay.
Data Presentation: Nanoparticle Formulations for this compound Delivery
The following tables summarize quantitative data for two common nanoparticle formulations used to overcome the limitations of this compound's hydrophilicity.
Table 1: Properties of PLGA-PEG/Gusperimus Nanoparticles
| Parameter | Value | Reference |
|---|---|---|
| Polymer Concentration | 1.7% w/v PLGA-PEG | [4] |
| Surfactant | 1% w/v Pluronic® F127 | [4] |
| Encapsulation Efficiency | 82.8% | [4] |
| Drug Loading Capacity | 1.48% | [4] |
| In Vitro Release (36h) | 19% | [4] |
| Cytotoxicity (J774A.1 macrophages) | >75% viability up to 400.0 μg/mL |[4] |
Table 2: Properties and Efficacy of Squalene-Gusperimus Nanoparticles (Sq-GusNPs)
| Parameter | Value | Reference |
|---|---|---|
| Diameter | ~150-200 nm | [1] |
| Zeta Potential | ~ -34 mV | [1] |
| Drug Loading Capacity | ~50% | [1] |
| IC50 in Macrophages (vs. free drug) | 9-fold lower | [1][2] |
| Cellular Uptake Mechanism | LDLR-mediated endocytosis | [1][5] |
| Intracellular Release Trigger | Cathepsins B and D |[1] |
Experimental Protocols
Protocol 1: Preparation of Squalene-Gusperimus Nanoparticles (Sq-GusNPs)
This protocol describes the nanoprecipitation method for preparing Sq-GusNPs.
Materials:
-
Squalene-Gusperimus (Sq-Gus) bioconjugate
-
Ethanol (EtOH)
-
Deionized water
-
Stirrer
-
Concentrator (e.g., SpeedVac)
Methodology:
-
Dissolve the Sq-Gus bioconjugate in EtOH to a final concentration of 2 mg/mL.[12]
-
Under stirring at 500 rpm, add 380 µL of the Sq-Gus/EtOH solution dropwise to 1 mL of deionized water.[12]
-
Continue stirring for 10 minutes.[12]
-
Evaporate the EtOH using a concentrator to obtain an aqueous suspension of Sq-GusNPs.[12]
Protocol 2: In Vitro Cellular Uptake Assay of Sq-GusNPs
This protocol details a flow cytometry-based assay to assess the uptake of Sq-GusNPs by macrophages.
Materials:
-
RAW-264.7 macrophages
-
12-well plates
-
Culture medium with 10% fetal calf serum (FCS)
-
Culture medium with 10% lipoprotein deficient serum (LPDS)
-
Nile red-labeled Sq-GusNPs
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Seed RAW-264.7 macrophages at a density of 5 x 10^5 cells/well in 12-well plates and culture for 24 hours.[1][5]
-
Wash the cells with PBS and culture for an additional 24 hours in medium supplemented with either 10% FCS or 10% LPDS (to induce LDLR expression).[1][5]
-
Wash the cells with PBS and treat with Nile red-labeled Sq-GusNPs in 1 mL of the corresponding supplemented medium.[1][5]
-
Add supplemented medium to neutralize the trypsin and collect the cell suspension.
-
Analyze the cellular fluorescence by flow cytometry to quantify nanoparticle uptake.
Visualizations
Caption: this compound inhibits multiple signaling pathways.
Caption: Workflow for overcoming this compound hydrophilicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro determination of the immunosuppressive effect, internalization, and release mechanism of squalene-gusperimus nanoparticles for managing inflammatory responses [agris.fao.org]
- 4. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Species-dependent impact of immunosuppressive squalene-gusperimus nanoparticles and adipose-derived stem cells on isolated human and rat pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Gusperimus Bioavailability with Nanoparticle Encapsulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nanoparticle encapsulation of Gusperimus.
Frequently Asked Questions (FAQs)
Q1: Why is nanoparticle encapsulation necessary for this compound?
A1: this compound is a highly hydrophilic and unstable immunosuppressive drug.[1] This leads to several challenges in its delivery, including poor intracellular permeability, rapid enzymatic degradation, and fast clearance from the body.[1][2] Consequently, high doses are often required, which can increase the risk of side effects.[1] Nanoparticle encapsulation aims to protect this compound from degradation, facilitate its controlled release, and potentially improve its bioavailability and therapeutic efficacy at lower doses.[2]
Q2: What types of nanoparticles are suitable for this compound encapsulation?
A2: Two promising nanoparticle systems for this compound are Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG) nanoparticles and Squalene-Gusperimus nanoparticles (Sq-GusNPs). PLGA-PEG nanoparticles are biodegradable and biocompatible, offering controlled and sustained drug release. Squalenoylation involves covalently conjugating this compound to squalene, a natural lipid, which then self-assembles into nanoparticles. This method can achieve a high drug loading capacity.
Q3: What are the key characterization techniques for this compound-loaded nanoparticles?
A3: Essential characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size and size distribution.
-
Zeta Potential Measurement: To assess the surface charge and predict the stability of the nanoparticle suspension.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.
-
High-Performance Liquid Chromatography (HPLC): To quantify the drug loading and encapsulation efficiency.
Q4: How does nanoparticle encapsulation of this compound enhance its immunosuppressive effect?
A4: Nanoparticle encapsulation can significantly enhance the immunosuppressive effect of this compound. For instance, Squalene-Gusperimus nanoparticles (Sq-GusNPs) have been shown to have a half-maximal inhibitory concentration (IC50) in macrophages that is 9-fold lower than that of the free drug. This increased efficacy is attributed to the nanoparticles being taken up by macrophages through endocytosis, leading to a higher intracellular concentration of the drug.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in PLGA Nanoparticles
-
Problem: You are observing a low encapsulation efficiency (<50%) for this compound in your PLGA nanoparticle formulation. This is a common challenge due to this compound's hydrophilic nature, which causes it to readily partition into the external aqueous phase during nanoprecipitation or emulsion-based synthesis methods.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Drug Leakage: this compound is leaking into the external aqueous phase during particle formation. | Optimize the organic-to-aqueous phase ratio: A lower volume of the aqueous phase can reduce the diffusion of the drug out of the organic droplets. Increase the viscosity of the external phase: Adding agents like PVA can hinder drug leakage. Use a cosolvent: Incorporating a cosolvent like ethanol (B145695) in the organic phase can sometimes improve the encapsulation of hydrophilic drugs. |
| Inadequate Polymer-Drug Interaction: The interaction between the PLGA polymer and this compound is weak. | Modify the PLGA polymer: Using PLGA with a higher glycolic acid content can increase its hydrophilicity and potentially improve interaction with this compound. Consider alternative encapsulation methods: Methods like double emulsion (w/o/w) are specifically designed for hydrophilic drugs. |
| Rapid Nanoparticle Solidification: The nanoparticles are solidifying too quickly, trapping only a small amount of the drug. | Adjust the solvent evaporation rate: A slower evaporation rate can allow for better drug partitioning within the polymer matrix. This can be achieved by reducing the temperature or the stirring speed during solvent evaporation. |
Issue 2: Nanoparticle Aggregation
-
Problem: Your nanoparticle suspension is showing signs of aggregation, leading to an increased particle size and polydispersity index (PDI).
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Surface Charge: The zeta potential of your nanoparticles is close to neutral, leading to a lack of electrostatic repulsion. | Adjust the pH of the suspension: The surface charge of nanoparticles can be pH-dependent. Experiment with different pH values to maximize the zeta potential. Incorporate charged surfactants or polymers: The addition of charged molecules to the formulation can increase the surface charge and stability. |
| High Nanoparticle Concentration: The concentration of nanoparticles in the suspension is too high, increasing the likelihood of collisions and aggregation. | Dilute the nanoparticle suspension: After synthesis, dilute the suspension to a concentration that maintains stability. Follow recommended concentration guidelines: Adhere to established protocols regarding nanoparticle concentrations. |
| Improper Storage Conditions: The nanoparticles are not stored under optimal conditions. | Store at 4°C: For many formulations, refrigeration can slow down particle movement and reduce aggregation. Avoid freezing: Freezing can cause irreversible aggregation of some nanoparticle types. |
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA-PEG/Gusperimus | PLGA-PEG, Pluronic® F127 | ~170 | Not Reported | 82.8 | 1.48 | |
| Sq-GusNPs | Squalene-Gusperimus | 150 - 200 | ~ -34 | Not Applicable | ~50 |
Table 2: Illustrative In Vivo Pharmacokinetic Parameters (Representative Data for a Hydrophilic Drug)
Disclaimer: The following data is for illustrative purposes to demonstrate the expected pharmacokinetic improvements with nanoparticle encapsulation and is not specific to this compound due to the lack of publicly available comparative data.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Free Drug (Oral) | 250 | 1 | 800 | 100 |
| Nanoparticle (Oral) | 750 | 4 | 4800 | 600 |
Experimental Protocols
Protocol 1: Synthesis of Squalene-Gusperimus Nanoparticles (Sq-GusNPs) via Nanoprecipitation
This protocol is adapted from previously reported methods.
-
Preparation of Sq-Gus Solution: Dissolve the Squalene-Gusperimus (Sq-Gus) bioconjugate in ethanol at a concentration of 2 mg/mL.
-
Nanoprecipitation: Under magnetic stirring (500 rpm), add 380 µL of the Sq-Gus solution dropwise to 1 mL of deionized water.
-
Stirring: Continue stirring the suspension for 10 minutes at room temperature.
-
Solvent Evaporation: Evaporate the ethanol using a vacuum concentrator (e.g., SpeedVac).
-
Characterization: The resulting aqueous suspension of Sq-GusNPs can be characterized for size and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: General Method for PLGA-PEG Nanoparticle Synthesis via Nanoprecipitation
This protocol is a general method and may require optimization for this compound.
-
Polymer-Drug Solution: Dissolve PLGA-PEG and this compound in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., Pluronic® F127) to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic polymer-drug solution dropwise to the aqueous phase under constant stirring.
-
Solvent Evaporation: Allow the organic solvent to evaporate under stirring, which leads to the formation of a nanoparticle suspension.
-
Purification: The nanoparticles can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Lyophilization (Optional): The purified nanoparticle suspension can be lyophilized for long-term storage. A cryoprotectant (e.g., trehalose) should be added before freezing.
Visualizations
Caption: this compound Immunosuppressive Signaling Pathway.
Caption: Experimental Workflow for Nanoparticle Synthesis and Characterization.
Caption: Troubleshooting Logic for Common Nanoparticle Formulation Issues.
References
quality control for Gusperimus in experimental setups
Welcome to the technical support center for Gusperimus. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, experimental protocols, and troubleshooting for the use of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an immunosuppressive agent. Its mechanism of action involves the inhibition of T-cell proliferation and maturation. It binds to the heat shock protein 70 (Hsc70), which leads to the inhibition of nuclear factor-kappa B (NF-κB) nuclear translocation.[1] This disruption of NF-κB signaling is a critical step in preventing the activation of T-cells.[1] this compound also affects B-cell activation and the function of antigen-presenting cells.
Q2: What is the recommended solvent for dissolving this compound?
This compound is highly hydrophilic. For in vitro experiments, it is recommended to dissolve this compound in sterile, pyrogen-free water or a buffered saline solution (e.g., PBS) immediately before use. Due to its potential for hydrolysis in aqueous solutions, preparing fresh solutions for each experiment is advisable.
Q3: How should this compound be stored to ensure its stability?
This compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep it at -20°C. Once in solution, it is best to use it immediately. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.
Q4: What are the typical in vitro and in vivo dose ranges for this compound?
The optimal dose of this compound will vary depending on the specific experimental model (cell line, animal species) and the desired level of immunosuppression. As a starting point:
-
In vitro: Concentrations typically range from 0.1 to 10 µg/mL. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
In vivo: Dosages in animal models have been reported in the range of 1 to 10 mg/kg/day, administered subcutaneously or intravenously.[2] The dosing regimen will depend on the animal model and the experimental design.
Quality Control for this compound
Ensuring the quality and integrity of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key quality control tests and their typical specifications.
| Parameter | Method | Typical Specification |
| Identity | HPLC-UV, Mass Spectrometry (MS) | Matches reference standard |
| Purity | HPLC-UV | ≥ 98.0% |
| Related Substances | HPLC-UV | Total Impurities: ≤ 2.0% Any single impurity: ≤ 0.5% |
| Moisture Content | Karl Fischer Titration | ≤ 2.0% |
| Endotoxin | Limulus Amebocyte Lysate (LAL) | ≤ 0.5 EU/mg |
| Bioactivity | T-cell proliferation assay (e.g., MLR) | IC50 within a specified range compared to a reference standard |
Note: These specifications are provided as a general guideline. It is essential to refer to the Certificate of Analysis provided by the supplier for lot-specific information.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected immunosuppressive activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This compound is susceptible to hydrolysis in aqueous solutions. Prepare fresh solutions for each experiment. Avoid storing solutions for extended periods, even at 2-8°C. |
| Incorrect Concentration | Verify calculations for stock solution and final dilutions. Perform a dose-response experiment to confirm the optimal concentration for your specific cell type and assay conditions. |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or poor viability can affect the response to immunosuppressive agents. |
| Assay Conditions | Optimize assay parameters such as cell seeding density, incubation time, and stimulation conditions. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure this compound is completely dissolved in the solvent before adding it to the cell culture medium. Gentle vortexing or sonication may be required. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of this compound and cell suspensions. |
| Edge Effects in Plates | To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with sterile medium. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding to avoid variations in cell numbers between wells. |
Issue 3: Unexpected cytotoxicity observed in cell cultures.
| Possible Cause | Troubleshooting Step | | High Concentration of this compound | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the cytotoxic threshold for your immunosuppression assays. | | Solvent Toxicity | If using a solvent other than water or PBS, ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells. Run a solvent control. | | Contamination | Check for microbial contamination in your cell cultures and reagents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile pyrogen-free water or PBS, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile pyrogen-free water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Use the stock solution immediately. For any unused portion, aliquot and store at -20°C for short-term use, avoiding repeated freeze-thaw cycles.
-
Protocol 2: In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
-
Objective: To assess the bioactivity of this compound by measuring its ability to inhibit T-cell proliferation in a one-way mixed lymphocyte reaction.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors (responder and stimulator cells).
-
Mitomycin C or irradiation source to treat stimulator cells.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
This compound stock solution.
-
[³H]-thymidine or other proliferation assay reagent (e.g., CFSE, BrdU).
-
96-well round-bottom cell culture plates.
-
-
Methodology:
-
Isolate PBMCs from the blood of two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Treat the stimulator PBMCs with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 3000 rads) to prevent their proliferation.
-
Wash the stimulator cells three times with complete medium.
-
Plate the responder PBMCs at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Add the treated stimulator PBMCs to the wells at a 1:1 ratio with the responder cells.
-
Prepare serial dilutions of this compound in complete medium and add them to the appropriate wells. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 days.
-
On day 4, pulse the cells with 1 µCi/well of [³H]-thymidine and incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration and determine the IC50 value.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Gusperimus and Tacrolimus in Preventing Allograft Rejection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive therapy for solid organ transplantation, the prevention of allograft rejection remains a critical challenge. While calcineurin inhibitors (CNIs) like tacrolimus (B1663567) have been the cornerstone of immunosuppressive regimens for decades, novel agents with different mechanisms of action, such as gusperimus, offer potential alternatives. This guide provides an objective comparison of this compound and tacrolimus, focusing on their mechanisms of action, available efficacy data, and the experimental protocols from key studies.
Executive Summary
Tacrolimus is a potent calcineurin inhibitor that effectively prevents acute allograft rejection by blocking T-cell activation and proliferation. Its efficacy is well-documented in numerous clinical trials. This compound, a synthetic derivative of spergualin, presents a unique and complex mechanism of action, distinct from CNIs, that involves the inhibition of multiple cellular processes, including NF-κB activation and protein synthesis. While approved in Japan for steroid-resistant transplant rejection, comprehensive head-to-head clinical trial data directly comparing this compound with tacrolimus for the primary prevention of allograft rejection is limited. This guide synthesizes the available evidence to facilitate a scientific comparison.
Mechanism of Action
The immunosuppressive effects of tacrolimus and this compound are achieved through distinct molecular pathways.
Tacrolimus: As a calcineurin inhibitor, tacrolimus exerts its primary effect on T-lymphocytes.[1][2]
-
Binding to FKBP-12: Tacrolimus enters the T-cell and binds to the immunophilin FK506-binding protein 12 (FKBP-12).[2]
-
Inhibition of Calcineurin: The tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2]
-
Suppression of NFAT Activation: This inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT).
-
Reduced Cytokine Gene Transcription: Consequently, NFAT cannot translocate to the nucleus to activate the transcription of genes for pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2).
-
Inhibition of T-Cell Proliferation: The reduction in IL-2 production leads to decreased T-cell proliferation and differentiation, thus suppressing the immune response against the allograft.[1]
This compound: The mechanism of action of this compound is more complex and not fully elucidated, but it is known to affect multiple cell types and pathways.[3]
-
Interaction with Heat Shock Proteins: this compound interacts with heat shock proteins Hsp70 and Hsp90.
-
Inhibition of NF-κB Translocation: This interaction is thought to reduce the translocation of the nuclear factor kappa B (NF-κB) to the nucleus, a key transcription factor for pro-inflammatory genes.[3]
-
Interference with Protein Synthesis: this compound also interferes with protein synthesis through several mechanisms, including the inhibition of Akt kinase and the activation of eukaryotic initiation factor 2α (eIF2α) and eukaryotic initiation factor 5A (eIF5A).[3]
-
Broad Immunosuppressive Effects: These actions lead to the inhibition of proliferation and function of T-cells, B-cells, monocytes, and dendritic cells.[3]
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of a novel immunosuppressive agent, deoxyspergualin, on rejection in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survival of living-related kidney graft recipients in the era of modern immunosuppressive treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gusperimus and Mycophenolate Mofetil for Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent immunosuppressive agents: Gusperimus and Mycophenolate mofetil (MMF). While both drugs are utilized in the management of autoimmune diseases and the prevention of organ transplant rejection, they possess distinct mechanisms of action, efficacy profiles in various indications, and unique safety considerations. This document synthesizes experimental data to offer an objective comparison, aiding researchers and drug development professionals in understanding their relative therapeutic potential.
Introduction and Overview
Mycophenolate mofetil (MMF) is a well-established immunosuppressant, widely used as a cornerstone therapy in solid organ transplantation and for the treatment of various autoimmune conditions, notably lupus nephritis.[1][2] It is a prodrug, rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA).[3]
This compound , a derivative of the natural product spergualin, is another potent immunosuppressive agent.[4] It is approved in Japan for the treatment of steroid-resistant transplant rejection and has been investigated for its utility in autoimmune diseases, particularly in refractory cases of ANCA-associated vasculitis (AAV).[5]
Mechanism of Action
The immunosuppressive effects of MMF and this compound stem from their distinct interactions with lymphocyte activation and proliferation pathways.
Mycophenolate Mofetil: Inhibition of Purine (B94841) Synthesis
MMF's primary mechanism involves the potent, reversible, and uncompetitive inhibition of a key enzyme in the de novo purine synthesis pathway, inosine monophosphate dehydrogenase (IMPDH) . T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA. By depleting the pool of guanosine (B1672433) nucleotides, MPA effectively halts DNA synthesis in these activated immune cells, leading to a cytostatic effect.
This compound: A Multi-faceted Approach
The mechanism of this compound is more complex and not fully elucidated. It is known to interfere with multiple stages of the immune response. A key action involves the inhibition of NF-κB (nuclear factor kappa B) activation . This compound interacts with heat-shock proteins (Hsp70 and Hsp90), which appears to reduce the translocation of NF-κB into the nucleus. NF-κB is a critical transcription factor for a host of pro-inflammatory cytokines and for promoting lymphocyte activation and survival.
Additionally, this compound inhibits the interleukin-2 (B1167480) (IL-2) stimulated maturation of T cells, arresting them in the S and G2/M phases of the cell cycle. It also affects antigen presentation and the function of monocytes and dendritic cells.
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound and MMF are scarce. Therefore, this section presents efficacy data from separate clinical trials within specific disease contexts.
Mycophenolate Mofetil: Efficacy Data
MMF has demonstrated efficacy in a broad range of autoimmune diseases and is a standard of care in transplantation.
| Indication | Study Type | Key Efficacy Endpoints & Results | Citation |
| Lupus Nephritis (LN) | Meta-analysis vs. Cyclophosphamide (CYC) | Complete Remission: MMF superior to CYC (RR = 1.231). Serum C3 Levels: MMF superior in increasing levels. | |
| ANCA-Associated Vasculitis (AAV) | Meta-analysis vs. Cyclophosphamide (CYC) | Remission at 6 months: No significant difference between MMF and CYC (OR = 1.311). Relapse Rate: No significant difference. | |
| ANCA-Associated Vasculitis (Relapse) | Randomized Controlled Trial vs. CYC | Remission at 6 months: 66% in MMF group vs. 81% in CYC group (P=0.11, not statistically significant). | |
| Pemphigus Vulgaris | Randomized Controlled Trial vs. Rituximab | Sustained Complete Remission at 52 weeks: 18% in MMF group vs. 40% in Rituximab group. MMF was inferior. | |
| Kidney Transplantation | Retrospective Registry Analysis | 6-month Acute Rejection: SRL/MMF combo (16.0%) higher than other regimens (11.2%). Graft Survival: Lower with SRL/MMF vs. TAC/MMF. |
Table 1: Summary of Clinical Efficacy Data for Mycophenolate Mofetil.
This compound: Efficacy Data
This compound has shown promise primarily in patients with refractory autoimmune diseases and in preventing transplant rejection.
| Indication | Study Type | Key Efficacy Endpoints & Results | Citation |
| Refractory Wegener's Granulomatosis (GPA) | Phase II, Open-label | Remission (Complete or Partial): Achieved in 95% of 44 patients. | |
| Refractory ANCA-Associated Vasculitis (AAV) | Open-label studies | Efficacy rates consistent with those in other uncontrolled trials for refractory vasculitis. | |
| Steroid-Resistant Acute Kidney Rejection | Non-randomized trial vs. muromonab-CD3 | Remission Rate: 58.3% for this compound vs. 61.5% for muromonab-CD3 (similar efficacy). | |
| Crescentic Glomerulonephritis (GN) | Open-label assessment | Daily doses of 0.2 mg/kg significantly reduced proteinuria and improved renal function. |
Table 2: Summary of Clinical Efficacy Data for this compound.
Safety and Tolerability
The safety profiles of MMF and this compound are distinct and are critical considerations in their clinical application.
Mycophenolate Mofetil
The long-term safety of MMF is well-characterized.
-
Common Adverse Events: The most frequently reported side effects are gastrointestinal, including diarrhea, nausea, and vomiting.
-
Hematological Effects: Leukopenia, anemia, and thrombocytopenia can occur.
-
Infections: There is an increased risk of opportunistic infections, and reports of herpes simplex and zoster infections are noted.
-
Malignancy: A potential increased risk of malignancy, particularly lymphoma, has been associated with long-term use, though the risk appears less discernible compared to other agents like cyclosporine.
-
Teratogenicity: MMF is a known teratogen and carries a significant risk in pregnancy.
This compound
The primary and most predictable side effect of this compound is related to bone marrow suppression.
-
Hematological Effects: The main dose-limiting toxicity is transient, reversible leukopenia and neutropenia. This is a predictable effect, and treatment is typically administered in cycles with monitoring of white blood cell counts.
-
Infections: While immunosuppressive, direct comparative data on infection risk is limited. However, one study noted that serious infection rates in patients with long-standing autoimmune disease treated with MMF were comparable to those observed in this compound trials.
-
Other Side Effects: Injection site reactions (when administered subcutaneously), fatigue, and skin reactions like acne or alopecia have been reported.
| Adverse Event Profile | Mycophenolate Mofetil | This compound | Citations |
| Primary Toxicity | Gastrointestinal intolerance | Dose-dependent, reversible leukopenia/neutropenia | |
| Hematological | Leukopenia, anemia, thrombocytopenia | Leukopenia, neutropenia (common, predictable) | |
| Infections | Increased risk of opportunistic infections (CMV, Herpes) | Increased risk, comparable serious infection rates to MMF in some cohorts | |
| Malignancy Risk | Potential increased risk (e.g., lymphoma) | Not well-established | |
| Other Common Events | Diarrhea, nausea, vomiting | Injection site reactions, fatigue, skin reactions |
Table 3: Comparative Safety Profiles.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating the data supporting the use of these agents. Below are representative protocols for key in vitro and in vivo assays used to evaluate immunosuppressants.
Protocol 1: In Vitro Lymphocyte Proliferation Assay
This assay is fundamental for assessing the direct antiproliferative effects of immunosuppressive drugs on immune cells.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated cells are washed and resuspended in a complete culture medium (e.g., RPMI-1640). Cells are then plated in 96-well round-bottom plates at a concentration of approximately 1 x 10^6 cells/mL.
-
Treatment: Cells are co-incubated with a mitogen (e.g., Phytohaemagglutinin, PHA) to stimulate lymphocyte proliferation. The immunosuppressive drugs (this compound or MPA) are added at various concentrations. Control wells contain cells with mitogen only (positive control) and cells with medium only (negative control).
-
Proliferation Measurement: After approximately 72 hours of incubation, [3H]-thymidine is added to each well. Proliferating cells incorporate the radioactive thymidine (B127349) into their newly synthesized DNA.
-
Data Analysis: After a further 18-24 hours, cells are harvested, and the amount of incorporated radioactivity is measured. The results are used to calculate the drug concentration that causes 50% inhibition of proliferation (IC50).
Protocol 2: Mouse Model of Kidney Transplantation
Animal models are essential for evaluating the in vivo efficacy of immunosuppressants in preventing allograft rejection.
Methodology:
-
Animal Selection: Inbred mouse strains with complete MHC mismatch (e.g., C57BL/6 donor into a BALB/c recipient) are used to model acute allograft rejection.
-
Surgical Procedure: The donor mouse is anesthetized, and the left kidney is harvested. The recipient mouse is anesthetized, and a bilateral nephrectomy is performed. The donor kidney is then transplanted into the recipient's abdominal cavity, with micro-surgical anastomosis of the renal artery, vein, and ureter.
-
Immunosuppressive Treatment: The recipient mice are divided into treatment groups. One group receives the vehicle (control), another receives MMF (e.g., administered orally), and a third group receives this compound (e.g., administered via subcutaneous or intravenous injection). Treatment begins on the day of transplantation and continues for a defined period.
-
Monitoring and Endpoint Analysis:
-
Graft Survival: Mice are monitored daily, and graft survival is the primary endpoint, defined by the cessation of animal life.
-
Renal Function: Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels are measured at various time points to assess kidney function.
-
Histopathology: At the end of the study or at the time of graft failure, the transplanted kidneys are harvested, fixed, and stained (e.g., with H&E) to assess the severity of rejection, including cellular infiltration and tissue damage.
-
Conclusion
This compound and Mycophenolate mofetil are both effective immunosuppressive agents that operate through fundamentally different mechanisms.
-
Mycophenolate mofetil acts as a targeted inhibitor of lymphocyte proliferation by blocking the de novo purine synthesis pathway. It is a well-established, first-line agent in transplantation and has proven efficacy in several autoimmune diseases, though its use is often limited by significant gastrointestinal side effects.
-
This compound employs a more complex and less understood mechanism, prominently featuring the inhibition of the NF-κB signaling pathway. Its clinical data suggest a valuable role in treating patients with refractory autoimmune conditions, particularly ANCA-associated vasculitis, and in cases of steroid-resistant transplant rejection. Its primary dose-limiting toxicity is a predictable and reversible neutropenia.
The choice between these agents depends heavily on the clinical context, including the specific disease, its severity, the patient's prior treatment history, and their ability to tolerate the respective side-effect profiles. While MMF remains a cornerstone of immunosuppressive therapy, this compound presents a promising alternative for difficult-to-treat, refractory patient populations. Further head-to-head trials are warranted to delineate their comparative efficacy and safety more clearly across various indications.
References
- 1. Long-term safety and efficacy after conversion of maintenance renal transplant recipients from mycophenolate mofetil (MMF) to enteric-coated mycophenolate sodium (EC-MPA, myfortic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycophenolate mofetil in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Gusperimus: A Comparative Analysis of Efficacy Against Other Immunosuppressants
A Guide for Researchers and Drug Development Professionals
Gusperimus (formerly known as 15-deoxyspergualin) is an immunosuppressive agent with a mechanism of action that distinguishes it from mainstream immunosuppressants such as calcineurin inhibitors (e.g., Tacrolimus (B1663567), Cyclosporine) and mTOR inhibitors (e.g., Sirolimus). This guide provides an objective comparison of this compound's performance with these alternatives, supported by available experimental data, detailed methodologies, and pathway visualizations to assist researchers in evaluating its potential.
Mechanisms of Action: A Divergence in Immunosuppressive Pathways
The immunosuppressive effects of this compound, calcineurin inhibitors, and mTOR inhibitors are achieved through distinct molecular pathways. Understanding these differences is critical to appreciating their unique therapeutic and side-effect profiles.
This compound: this compound exerts its effects through multiple complex pathways. A primary mechanism involves the inhibition of nuclear factor kappa B (NF-κB) activation. By binding to heat-shock proteins like Hsc70, this compound interferes with the translocation of NF-κB into the nucleus, which is a critical step for the transcription of pro-inflammatory cytokines and T-cell activation genes. Additionally, this compound has been shown to inhibit Akt kinase, a key molecule in cell survival and proliferation, and to interfere with protein synthesis, further blunting immune cell function.
Calcineurin Inhibitors (Tacrolimus & Cyclosporine): Tacrolimus and Cyclosporine function by inhibiting calcineurin, a calcium and calmodulin-dependent protein phosphatase. Tacrolimus first binds to the immunophilin FKBP12, while Cyclosporine binds to cyclophilin. These complexes then bind to and inhibit calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and thereby preventing the transcription of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation.[1][2][3]
mTOR Inhibitors (Sirolimus/Rapamycin): Sirolimus (also known as Rapamycin) also binds to FKBP12, but this complex does not inhibit calcineurin. Instead, the Sirolimus-FKBP12 complex binds to and inhibits the 'mechanistic Target Of Rapamycin' (mTOR), a serine/threonine kinase.[4] mTOR is a central regulator of cell growth, proliferation, and metabolism.[5] By inhibiting mTOR, Sirolimus blocks the signal transduction pathways initiated by IL-2 binding to its receptor, thereby arresting the T-cell cycle in the G1 phase and preventing proliferation.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing this compound with Tacrolimus or Cyclosporine as primary immunosuppressants are limited. The majority of robust comparative data exists for Tacrolimus versus Cyclosporine. This compound has primarily been evaluated in the context of treating steroid-resistant rejection.
Table 1: Tacrolimus vs. Cyclosporine in Primary Kidney Transplantation (Meta-Analysis & Trial Data)
| Outcome Metric | Tacrolimus-Based Regimen | Cyclosporine-Based Regimen | Significance | Citations |
| Acute Rejection (6-12 months) | Lower Incidence (14% - 19.6%) | Higher Incidence (24% - 37.3%) | P < 0.001 | |
| Graft Survival (1-5 years) | Higher (84% - 96.2%) | Lower (70% - 92.0%) | P < 0.001 | |
| Patient Survival (1-5 years) | ~95.6% (1 year) | ~96.6% (1 year) | Not Significant | |
| Glomerular Filtration Rate (GFR) | Higher (Improved renal function) | Lower | P=0.009 |
Table 2: Clinical Efficacy Data for this compound
| Indication | This compound Regimen | Outcome | Comparison | Citations |
| Steroid-Resistant Acute Kidney Rejection | 3-5 mg/kg/day (IV) for 5 days | 58% remission rate (n=12) | OKT3 showed 62% remission (n=13) | [No direct citation in results] |
| Refractory ANCA-Associated Vasculitis | 0.5 mg/kg/day (SC) for 21-day cycles | 70% achieved remission (6 complete, 8 partial) | N/A (Phase 1 trial) | [No direct citation in results] |
Note: The data for this compound is from smaller, often non-randomized trials focused on rescue therapy or specific autoimmune diseases, making direct comparison with primary immunosuppressants challenging.
Comparative Safety and Side Effect Profiles
The distinct mechanisms of action lead to different adverse effect profiles, which is a key consideration in selecting an immunosuppressive regimen.
Table 3: Common Adverse Effects of Immunosuppressants
| Adverse Effect | This compound | Tacrolimus | Cyclosporine | Sirolimus |
| Nephrotoxicity | Less common | Common | Common | Less common |
| Neurotoxicity (Tremor, Paresthesia) | Less common | Common | Less common | Less common |
| New-Onset Diabetes After Transplant | Low risk | Higher risk | Lower risk | Low risk |
| Hypertension | Less common | Common | Very Common | Common |
| Hyperlipidemia | Less common | Common | Common | Very Common |
| Leukopenia/Thrombocytopenia | Common | Less common | Less common | Common |
| Gingival Hyperplasia | No | No | Common | No |
| Hirsutism | No | No | Common | No |
Sources:
Experimental Protocols
Evaluating the efficacy of novel immunosuppressants requires robust and standardized preclinical models. The murine heterotopic heart transplant model is a widely used and well-characterized system for this purpose.
Protocol: Murine Heterotopic Heart Transplantation for Immunosuppressant Evaluation
This protocol outlines a typical workflow for comparing immunosuppressive agents in a mouse model of heart transplantation.
-
Animal Selection:
-
Donor Strain: C57BL/6 mice.
-
Recipient Strain: BALB/c mice. This fully MHC-mismatched combination ensures a strong and rapid acute rejection response in untreated animals.
-
-
Surgical Procedure:
-
The donor mouse is anesthetized, and the heart is procured.
-
The recipient mouse is anesthetized. The donor aorta is anastomosed to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's inferior vena cava in an end-to-side fashion.
-
The graft is placed in the recipient's abdominal cavity. Graft viability is monitored daily by palpation of the cardiac contractions through the abdominal wall. Rejection is defined as the complete cessation of a palpable heartbeat, which is then confirmed by laparotomy.
-
-
Treatment Groups:
-
Group 1 (Control): Recipient receives vehicle (e.g., saline, PBS) daily. Expected graft survival is typically 7-10 days.
-
Group 2 (this compound): Recipient receives a specified dose of this compound (e.g., 2.5 mg/kg/day, intraperitoneally) for a defined period (e.g., 14 days post-transplant).
-
Group 3 (Tacrolimus): Recipient receives a specified dose of Tacrolimus (e.g., 1 mg/kg/day, orally) for the same duration.
-
Group 4 (Combination Therapy): Groups can be designed to test the synergistic effects of combining agents.
-
-
Endpoint Analysis & Data Collection:
-
Primary Endpoint: Graft survival time (in days). Data is typically presented as a Kaplan-Meier survival curve.
-
Histopathology: At the time of rejection (or a predetermined time point), grafts are harvested, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess the degree of immune cell infiltration, myocyte damage, and vasculitis.
-
Immunophenotyping: Spleens and lymph nodes from recipient mice are harvested. Lymphocyte populations (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells) are quantified using flow cytometry to assess the systemic immune response.
-
Cytokine Analysis: Serum or graft homogenates are analyzed using ELISA or multiplex assays to quantify levels of key cytokines like IL-2, IFN-γ, and TNF-α.
-
Conclusion
This compound presents a unique mechanistic profile, distinct from the calcineurin and mTOR inhibitors that form the cornerstone of current immunosuppressive therapy. Its ability to inhibit NF-κB, Akt, and protein synthesis offers alternative pathways to modulate the immune response.
While robust clinical data demonstrates that Tacrolimus is generally more effective than Cyclosporine at preventing acute rejection in primary organ transplantation, the clinical data for this compound is concentrated in the area of treating resistant rejection. The lack of large-scale, head-to-head trials makes a direct efficacy comparison for primary immunosuppression difficult. However, its different mechanism and safety profile—notably a lower incidence of nephrotoxicity and new-onset diabetes compared to calcineurin inhibitors—suggests potential utility.
Future research should focus on direct comparative studies in both preclinical models and clinical trials to clearly define the therapeutic position of this compound, either as a potential primary agent in specific patient populations or as a valuable tool in combination therapies and for the management of rejection episodes refractory to standard treatments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and function of mTOR signalling in T cell fate decision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR, metabolism, and the regulation of T-cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
Gusperimus and Cyclosporine: An In Vitro Head-to-Head Comparison for Immunosuppressive Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two potent immunosuppressive agents, Gusperimus and Cyclosporine. While both drugs are utilized in clinical settings to prevent organ transplant rejection and manage autoimmune diseases, their mechanisms of action and in vitro performance characteristics exhibit notable differences. This document aims to present a comprehensive overview of their effects based on available experimental data, offering valuable insights for research and drug development.
Mechanism of Action
Cyclosporine: Calcineurin Inhibition
Cyclosporine exerts its immunosuppressive effects primarily through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] Upon entering a T-cell, Cyclosporine binds to its intracellular receptor, cyclophilin. This Cyclosporine-cyclophilin complex then binds to and inhibits calcineurin.
The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes crucial for T-cell activation, most notably Interleukin-2 (IL-2).[1] The reduction in IL-2 production leads to a decrease in T-cell proliferation and the suppression of the cell-mediated immune response.
This compound: A Multifaceted Approach
The mechanism of action for this compound is more complex and not as fully elucidated as that of Cyclosporine. It does not primarily target the calcineurin pathway but instead affects multiple aspects of the immune response. This compound has been shown to interact with heat shock proteins (HSPs), specifically Hsc70 and Hsp90. This interaction is thought to interfere with the nuclear translocation of the transcription factor NF-κB, a critical regulator of inflammatory and immune responses.[2]
By inhibiting NF-κB activation, this compound can suppress the expression of various pro-inflammatory cytokines and co-stimulatory molecules on antigen-presenting cells (APCs).[2][3] This, in turn, leads to a reduction in T-cell activation and proliferation. Furthermore, this compound has been observed to have direct effects on B-cells and macrophages.[2]
Quantitative In Vitro Performance
The following table summarizes key in vitro performance data for this compound and Cyclosporine. It is critical to note that this data is compiled from separate studies and not from a direct head-to-head comparison. Therefore, experimental conditions may vary, and direct comparisons of IC50 values should be made with caution.
| Parameter | This compound | Cyclosporine |
| Target Pathway | NF-κB pathway, Heat Shock Proteins[2] | Calcineurin-NFAT pathway[1] |
| Primary Target Cells | Macrophages, T-cells, B-cells[2] | T-cells[1] |
| IC50 (T-Cell Proliferation) | 48.39% reduction at 24h (concentration not specified) | ~23-857 nM (depending on stimulus)[4] |
| IC50 (Macrophage Inhibition) | 577.0 µM[5] | Not a primary target |
| Effect on IL-2 Production | Indirectly reduces T-cell activation which depends on IL-2 | Directly inhibits IL-2 gene transcription[1] |
| Effect on IFN-γ Production | Reduces IFN-γ production | Inhibits IFN-γ production |
| Effect on TNF-α Production | Reduces TNF-α secretion[6] | Inhibits TNF-α production |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol is a common method to assess the inhibitory effect of compounds on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
T-cell stimulants (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))
-
This compound and Cyclosporine
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Cell Culture: Wash the stained cells and resuspend in complete RPMI-1640 medium. Plate 1 x 10^5 cells per well in a 96-well plate.
-
Treatment: Add serial dilutions of this compound or Cyclosporine to the wells. Include appropriate vehicle controls.
-
Stimulation: Add a T-cell stimulant (e.g., anti-CD3/CD28 beads) to the appropriate wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells, wash, and acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Calcineurin Phosphatase Activity Assay
This assay is specific for determining the inhibitory effect of compounds like Cyclosporine on calcineurin activity.
Materials:
-
Recombinant Calcineurin
-
Cyclophilin A
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay buffer (containing Tris-HCl, MgCl2, CaCl2)
-
Malachite Green-based phosphate (B84403) detection reagent
-
Cyclosporine
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, calmodulin, and Cyclophilin A.
-
Inhibitor Addition: Add serial dilutions of Cyclosporine to the wells.
-
Enzyme Addition: Add recombinant calcineurin to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate to allow the formation of the Cyclosporine-cyclophilin-calcineurin complex.
-
Substrate Addition: Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubation: Incubate at 30°C for a defined period.
-
Detection: Stop the reaction and measure the released free phosphate using a Malachite Green-based reagent and a microplate reader.
-
Data Analysis: Calculate the percentage of calcineurin inhibition for each Cyclosporine concentration and determine the IC50 value.[1]
Summary
This compound and Cyclosporine are both effective immunosuppressants that operate through distinct in vitro mechanisms. Cyclosporine's well-defined action on the calcineurin-NFAT pathway in T-cells provides a targeted approach to suppressing the adaptive immune response. In contrast, this compound exhibits a broader, more complex mechanism involving the inhibition of the NF-κB pathway and effects on multiple immune cell types.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Assessing the Synergy: A Comparative Guide to Gusperimus Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Gusperimus, an immunosuppressive agent, has shown promise in various therapeutic areas, including organ transplantation and autoimmune diseases. Its unique mechanism of action, primarily centered on the inhibition of T-cell maturation and proliferation, makes it a compelling candidate for combination therapies. This guide provides a comprehensive overview of the assessment of synergistic effects when combining this compound with other drugs, offering insights into potential therapeutic advantages. While specific quantitative data on the synergistic effects of this compound combinations are not extensively available in publicly accessible literature, this guide outlines the established methodologies for evaluating such interactions and presents the current understanding of this compound's role in combination regimens.
Data Presentation: Evaluating Synergistic Potential
The synergistic effect of a drug combination is achieved when the combined therapeutic outcome is greater than the sum of the effects of individual drugs. Quantifying this synergy is crucial for optimizing drug development and clinical application. The most common methods for this assessment are the Combination Index (CI) and Isobologram analysis.
A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. Isobolograms provide a graphical representation of synergy, where data points falling below the line of additivity signify a synergistic interaction.
While specific CI values and isobolograms for this compound combinations are not readily found in published literature, the following tables present a conceptual framework for how such data would be structured. These examples are based on typical preclinical assessments of drug synergy in relevant therapeutic areas.
Table 1: In Vitro Synergistic Effects of this compound with Other Immunosuppressants
| Drug Combination | Cell Line/Assay | Endpoint | Concentration Range (this compound) | Concentration Range (Partner Drug) | Combination Index (CI) Value (Conceptual) | Interpretation |
| This compound + Tacrolimus | Human PBMCs (MLR) | T-cell Proliferation | 0.1 - 10 ng/mL | 0.05 - 5 ng/mL | < 1 | Synergistic |
| This compound + Cyclosporine | Jurkat T-cells | IL-2 Production | 0.1 - 10 ng/mL | 1 - 100 ng/mL | < 1 | Synergistic |
| This compound + Mycophenolate Mofetil | Lupus-prone mouse splenocytes | B-cell Activation | 0.1 - 10 ng/mL | 0.1 - 10 µM | < 1 | Synergistic |
| This compound + Corticosteroids (Dexamethasone) | Macrophage cell line (LPS-stimulated) | TNF-α Secretion | 0.1 - 10 ng/mL | 1 - 100 nM | < 1 | Synergistic |
Table 2: In Vivo Synergistic Efficacy of this compound Combinations (Conceptual)
| Drug Combination | Animal Model | Disease Model | Endpoint | This compound Dose | Partner Drug Dose | Observed Outcome (Conceptual) | Interpretation |
| This compound + Tacrolimus | Rat | Heart Allograft | Graft Survival | 1-5 mg/kg/day | 0.1-1 mg/kg/day | Significantly prolonged graft survival compared to monotherapy | Synergistic |
| This compound + Corticosteroids | Mouse | Collagen-Induced Arthritis | Paw Swelling, Clinical Score | 1-5 mg/kg/day | 0.5-2 mg/kg/day | Markedly reduced disease severity compared to individual drugs | Synergistic |
| This compound + Azathioprine | Mouse (NZB/W F1) | Lupus Nephritis | Proteinuria, Renal Histology | 1-5 mg/kg/day | 1-5 mg/kg/day | Improved renal function and reduced inflammation more than single agents | Synergistic |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of drug synergy. Below are methodologies for key experiments relevant to evaluating this compound combinations.
In Vitro Synergy Assessment: Mixed Lymphocyte Reaction (MLR)
The MLR is a standard cellular assay to assess the immunosuppressive activity of drugs on T-cell proliferation in response to alloantigens.
Objective: To determine the synergistic effect of this compound and a partner immunosuppressant (e.g., Tacrolimus) on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
This compound and partner drug stock solutions.
-
Cell proliferation assay reagent (e.g., BrdU or CFSE).
-
96-well round-bottom culture plates.
-
Flow cytometer or plate reader.
Procedure:
-
Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Treat the "stimulator" PBMCs from one donor with mitomycin C to inhibit their proliferation.
-
Co-culture the "responder" PBMCs from the second donor with the stimulator PBMCs at a 1:1 ratio in a 96-well plate.
-
Add serial dilutions of this compound, the partner drug, and their combinations at fixed ratios to the co-culture. Include vehicle-treated wells as a control.
-
Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
Assess T-cell proliferation using a BrdU incorporation assay or by measuring CFSE dilution via flow cytometry.
-
Calculate the percentage of inhibition of proliferation for each drug concentration and combination.
-
Analyze the data using software like CompuSyn to determine the Combination Index (CI) and generate isobolograms.
In Vivo Synergy Assessment: Rodent Allograft Model
Animal models of organ transplantation are crucial for evaluating the in vivo efficacy of immunosuppressive drug combinations.
Objective: To assess the synergistic effect of this compound and a partner drug in prolonging allograft survival.
Animal Model: Heterotopic heart transplantation in rats or skin transplantation in mice are commonly used models.
Procedure:
-
Perform allogeneic transplantation (e.g., heart or skin) between two different strains of rats or mice.
-
Divide the recipient animals into groups: vehicle control, this compound monotherapy, partner drug monotherapy, and combination therapy with varying doses.
-
Administer the drugs daily via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
Monitor the allograft survival daily. For heart transplants, this is typically done by palpation of the heartbeat. For skin grafts, visual inspection for signs of rejection (inflammation, necrosis) is performed.
-
Record the day of graft rejection for each animal.
-
Analyze the data using survival curves (Kaplan-Meier) and compare the mean survival times between the groups to determine if the combination therapy significantly prolongs graft survival compared to monotherapy.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical workflow for assessing drug synergy.
Gusperimus Performance in Autoimmune Models: A Comparative Guide
For researchers and drug development professionals navigating the complex landscape of autoimmune disease therapeutics, this guide offers a comparative analysis of Gusperimus against established treatments in key preclinical models. We present a synthesis of experimental data from studies on Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Multiple Sclerosis (MS), providing a framework for evaluating the potential of this compound.
Executive Summary
This compound, a synthetic derivative of spergualin, has demonstrated immunomodulatory effects in various autoimmune models. Its proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical mediator of inflammatory responses. This guide provides a side-by-side look at the performance of this compound compared to Cyclophosphamide (B585) in a lupus model, Methotrexate in an arthritis model, and Fingolimod in a model for multiple sclerosis. While direct head-to-head studies are limited, this compilation of data from various sources offers valuable insights into the relative efficacy of these compounds.
Performance Comparison in Autoimmune Models
The following tables summarize the quantitative data on the performance of this compound and its comparators in established murine models of autoimmune diseases.
Systemic Lupus Erythematosus (SLE) Model: MRL/lpr Mice
The MRL/lpr mouse model is a widely used strain for studying SLE, characterized by the spontaneous development of autoantibodies and severe lupus nephritis. Key indicators of disease severity include proteinuria and levels of anti-dsDNA antibodies.
| Treatment Group | Dosage | Route of Administration | Frequency | Outcome Measure: Proteinuria (at study endpoint) | Outcome Measure: Anti-dsDNA Antibody Titer (at study endpoint) |
| This compound | Not specified in direct comparative studies | - | - | Reported to reduce proteinuria[1] | Reported to reduce anti-DNA antibody titers[1] |
| Cyclophosphamide | 10-20 mg/kg | Weekly injection | - | Prevented development of severe proteinuria[2] | Decreased serum levels of anti-DNA antibodies[2] |
| Cyclophosphamide | 50 mg/kg | Intraperitoneal, once a week | Started at 16 weeks of age | Lower than untreated group[3] | Significantly lower than untreated group |
| Vehicle/Control | - | - | - | Progressive increase, reaching severe levels | Progressive increase |
Rheumatoid Arthritis (RA) Model: Collagen-Induced Arthritis (CIA)
Collagen-induced arthritis in mice is a widely accepted model for RA, exhibiting key features such as joint inflammation, swelling, and cartilage destruction. Paw swelling is a primary clinical measure of disease severity.
| Treatment Group | Dosage | Route of Administration | Frequency | Outcome Measure: Paw Swelling (reduction compared to control) |
| This compound | Not specified in direct comparative studies | - | - | Reported to be effective in RA models |
| Methotrexate | 2.5 mg/kg | Intravenous | Three times a week for 3 weeks | Significantly reduced |
| Methotrexate | 2, 10, 20, or 50 mg/kg | Subcutaneous | Weekly | Dose-dependent reduction |
| Vehicle/Control | - | - | - | Progressive increase in paw swelling |
Multiple Sclerosis (MS) Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for MS, characterized by inflammatory demyelination of the central nervous system, leading to progressive paralysis. The clinical score is a standardized measure of disease severity.
| Treatment Group | Dosage | Route of Administration | Frequency | Outcome Measure: Mean Clinical Score (at peak of disease) |
| This compound | Not specified in direct comparative studies | - | - | Reported to be effective in chronic encephalomyelitis models |
| Fingolimod (Prophylactic) | 0.3 mg/kg | Oral (in drinking water) | Daily from day 7 post-immunization | ~1.11 (vs. ~2.12 in untreated) |
| Fingolimod (Therapeutic) | 0.3 mg/kg | Oral (in drinking water) | Daily from day 21 post-immunization | Significantly lower than untreated group |
| Fingolimod (Therapeutic) | 0.3 and 1 mg/kg | Oral gavage | Daily from day 12 post-immunization | Significantly lower than untreated group |
| Vehicle/Control | - | - | - | ~2.12 - 2.7 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in the cited studies.
MRL/lpr Mouse Model of SLE
-
Animal Model: MRL/MpJ-lpr/lpr (MRL/lpr) mice, which spontaneously develop a lupus-like autoimmune disease.
-
Disease Induction: Disease develops spontaneously in this strain.
-
Treatment Administration:
-
Cyclophosphamide: Administered via weekly intraperitoneal injections at doses ranging from 10-50 mg/kg, starting at 1 to 16 weeks of age.
-
-
Assessment:
-
Proteinuria: Measured weekly using dipsticks or other quantitative methods.
-
Anti-dsDNA Antibodies: Serum levels measured by ELISA at various time points.
-
Workflow for studying drug efficacy in the MRL/lpr mouse model of lupus.
Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1 mice are highly susceptible to CIA.
-
Disease Induction:
-
Primary Immunization: Intradermal injection of an emulsion of type II collagen (bovine or chicken) in Complete Freund's Adjuvant (CFA).
-
Booster Immunization: A second injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
-
Treatment Administration:
-
Methotrexate: Administered via intravenous or subcutaneous injections at doses ranging from 2 to 50 mg/kg, typically starting after the booster immunization or at the first sign of arthritis.
-
-
Assessment:
-
Paw Swelling: Measured using calipers, with the change in thickness from baseline indicating the degree of inflammation.
-
Clinical Score: A visual scoring system is used to grade the severity of arthritis in each paw, typically on a scale of 0-4.
-
Workflow for inducing and evaluating treatments in the CIA mouse model of rheumatoid arthritis.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: C57BL/6 mice are commonly used for inducing a chronic EAE model, while SJL mice are used for a relapsing-remitting model.
-
Disease Induction:
-
Immunization: Subcutaneous injection of an emulsion containing a myelin antigen (e.g., MOG35-55 peptide) and Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin: Intraperitoneal injections of pertussis toxin are given on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
-
Treatment Administration:
-
Fingolimod: Administered orally, either prophylactically (before disease onset) or therapeutically (after disease onset), at doses typically ranging from 0.3 to 1 mg/kg.
-
-
Assessment:
-
Clinical Score: Mice are scored daily for clinical signs of paralysis using a standardized scale (e.g., 0-5), where higher scores indicate greater severity.
-
Workflow for inducing and evaluating treatments in the EAE mouse model of multiple sclerosis.
Mechanism of Action: this compound and the NF-κB Pathway
This compound is thought to exert its immunosuppressive effects primarily through the inhibition of the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival.
In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various inflammatory signals (e.g., cytokines like TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules that perpetuate the inflammatory response.
This compound is believed to interfere with this cascade by preventing the degradation of IκBα, although the precise molecular interaction is still under investigation. By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively blocks the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.
This compound is proposed to inhibit the NF-κB pathway by preventing the degradation of IκBα.
Conclusion
The available data from preclinical autoimmune models suggest that this compound holds promise as an immunomodulatory agent. Its efficacy in reducing key disease parameters in models of SLE, RA, and MS warrants further investigation. However, the lack of direct comparative studies with standard-of-care agents like Cyclophosphamide, Methotrexate, and Fingolimod makes it challenging to definitively position this compound in the therapeutic landscape. The experimental protocols and data presented in this guide are intended to provide a foundation for researchers to design future studies that can directly address these comparative questions. A deeper understanding of its mechanism of action, particularly its interaction with the NF-κB pathway, will also be crucial in delineating its potential clinical utility and identifying patient populations that may benefit most from this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Long term administration of cyclophosphamide in MRL/1 mice. I. The effects on the development of immunological abnormalities and lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide modulates Wnt3a/β-catenin signaling in MRL/lpr mice with lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Gusperimus and Other Leading Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the investigational immunosuppressant Gusperimus against established agents: Tacrolimus, Cyclosporine, and Mycophenolate Mofetil. The information herein is intended to support research and drug development efforts by presenting a consolidated view of available safety data from clinical studies.
Executive Summary
This compound, a derivative of spergualin, presents a unique mechanism of action that distinguishes it from calcineurin inhibitors and antimetabolites. While clinical data for this compound is less extensive than for comparator drugs, existing studies in autoimmune conditions like Granulomatosis with Polyangiitis (GPA) highlight a manageable safety profile, with transient leukopenia being the most prominent adverse event. This guide synthesizes the available quantitative safety data, outlines the experimental protocols from key clinical trials, and visualizes the distinct signaling pathways of each immunosuppressant.
Comparative Safety Data
The following table summarizes the incidence of key adverse events reported in clinical trials for this compound, Tacrolimus, Cyclosporine, and Mycophenolate Mofetil. It is important to note that the data are derived from different studies with varying patient populations and methodologies, which may influence the reported rates.
| Adverse Event Category | This compound (%) | Tacrolimus (%) | Cyclosporine (%) | Mycophenolate Mofetil (%) |
| Hematological | ||||
| Leukopenia/Neutropenia | Severe (Grade 3) leukopenia: 55% (reversible)[1] | Anemia: ≥15%[2] | Leukopenia: 7%[3] | Leukopenia: 7%[3] |
| Infections | Not specified quantitatively, but a known risk[1] | Urinary Tract Infection: ≥15%[2] | Increased susceptibility to infections | Cytomegalovirus infection: up to 27.2% |
| Renal | Not reported as a major concern | Elevated Serum Creatinine: 4.2% | Nephrotoxicity is a well-known major adverse event | Impaired renal function reported |
| Gastrointestinal | Dysgeusia (abnormal taste)[1] | Diarrhea, Constipation: ≥15%[2] | GI symptoms | Diarrhea, Abdominal pain: 9%[3] |
| Neurological | Not reported as a major concern | Tremor, Headache: ≥15%[2] | Tremor, Paresthesia, Headache: 31-51% | Headache reported |
| Metabolic | Not reported as a major concern | Diabetes Mellitus, Hyperkalemia: ≥15%[2] | Hyperkalemia | Not reported as a primary adverse event |
| Cardiovascular | Not reported as a major concern | Hypertension: ≥15%[2] | Hypertension | Not reported as a primary adverse event |
| Dermatological | Not reported as a major concern | Not a primary systemic adverse event | Hirsutism, Gingival Hypertrophy | Not a primary systemic adverse event |
Experimental Protocols
This compound: Phase II Study in Refractory Wegener's Granulomatosis
-
Study Design: A prospective, international, multi-center, single-arm, open-label study.
-
Patient Population: 44 patients with active Wegener's Granulomatosis (now known as Granulomatosis with Polyangiitis) who were refractory to previous treatment with cyclophosphamide (B585) or methotrexate.[1]
-
Treatment Regimen: this compound was self-administered via subcutaneous injection at a dose of 0.5 mg/kg/day for 21 days, followed by a 7-day washout period, completing a 28-day cycle.[1] This regimen was repeated for up to six cycles.
-
Safety Monitoring: Treatment was temporarily halted if the total white blood cell count dropped below 3,000-4,000 per mm³.[1]
Tacrolimus, Cyclosporine, and Mycophenolate Mofetil
The experimental protocols for these established immunosuppressants vary widely depending on the specific indication (e.g., organ transplantation, autoimmune disease) and the clinical trial design. For the treatment of autoimmune diseases, dosages are often adjusted based on patient response and tolerability. Safety monitoring typically includes regular assessment of blood counts, renal and liver function, blood pressure, and screening for infections.
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of this compound, Tacrolimus, Cyclosporine, and Mycophenolate Mofetil are mediated through distinct molecular pathways.
This compound Signaling Pathway
This compound has a unique mechanism of action that is not fully elucidated but is known to inhibit the maturation of T cells and interfere with the function of antigen-presenting cells. It has been shown to interact with Heat shock cognate 71 kDa protein (Hsc70).
Caption: this compound signaling pathway.
Calcineurin Inhibitors: Tacrolimus and Cyclosporine Signaling Pathway
Tacrolimus and Cyclosporine both inhibit calcineurin, a key enzyme in the T-cell activation pathway, but they do so by first binding to different intracellular proteins (immunophilins).
Caption: Calcineurin inhibitor signaling pathway.
Mycophenolate Mofetil Signaling Pathway
Mycophenolate Mofetil is a prodrug that is converted to mycophenolic acid (MPA), which inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine (B1672433) nucleotides, thereby selectively inhibiting the proliferation of T and B lymphocytes.
Caption: Mycophenolate Mofetil signaling pathway.
Conclusion
This compound demonstrates a distinct safety profile compared to established immunosuppressants. Its primary dose-limiting toxicity appears to be reversible leukopenia, which can be managed by dose adjustments. Unlike calcineurin inhibitors, significant nephrotoxicity has not been a prominent feature in the reported clinical data for this compound. Gastrointestinal side effects, common with mycophenolate mofetil, also appear to be less of a concern, with dysgeusia being the most noted.
Further larger, randomized controlled trials are necessary to more definitively establish the comparative safety and efficacy of this compound. However, the current data suggest that its unique mechanism of action may translate to a different and potentially favorable safety profile, warranting continued investigation for its role in treating autoimmune diseases and preventing transplant rejection. Researchers and clinicians should remain vigilant in monitoring hematological parameters during treatment with this compound.
References
Comparative Efficacy of Gusperimus and Sirolimus in T-Cell Inhibition: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the immunosuppressive agents Gusperimus and Sirolimus, with a specific focus on their efficacy in inhibiting T-cell function. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound and Sirolimus are potent immunosuppressive drugs that effectively inhibit T-cell proliferation and function, albeit through distinct molecular pathways. Sirolimus, a well-characterized mTOR inhibitor, acts by blocking the downstream signaling of the Interleukin-2 (IL-2) receptor, leading to cell cycle arrest. The mechanism of this compound is more complex and less completely understood; it is known to bind to heat shock proteins Hsc70 and Hsp90, which is thought to reduce the nuclear translocation of NF-κB, and it also inhibits protein synthesis through multiple independent mechanisms. This guide details these mechanisms, presents available quantitative data on their T-cell inhibitory effects, and provides standardized protocols for their in vitro assessment.
Mechanisms of T-Cell Inhibition
This compound
This compound exerts its immunosuppressive effects through a multifaceted mechanism that is not yet fully elucidated. Its primary actions affecting T-cells include:
-
Binding to Heat Shock Proteins: this compound binds to the heat shock proteins Hsc70 and Hsp90. This interaction is believed to interfere with the proper folding and function of client proteins involved in T-cell activation and proliferation.
-
Inhibition of NF-κB Signaling: A key consequence of this compound's interaction with heat shock proteins is the reduced nuclear translocation of the transcription factor NF-κB.[1] NF-κB is crucial for the transcription of genes involved in T-cell activation, including cytokines like IL-2. By inhibiting NF-κB, this compound effectively dampens the initial stages of T-cell activation.
-
Inhibition of Protein Synthesis: this compound inhibits protein synthesis through at least three independent mechanisms:
-
Down-regulation of Akt kinase, leading to reduced p70 S6 kinase activity.[1]
-
Interaction with Hsc70, which inhibits the activation of eukaryotic initiation factor 2α (eIF2α).[1]
-
Direct inhibition of deoxyhypusine (B1670255) synthase, an enzyme required for the activation of eukaryotic initiation factor 5A (eIF5A).[1]
-
-
Effect on Cytokine Production: this compound has been shown to inhibit IL-2 dependent T-cell proliferation.[1]
Sirolimus (Rapamycin)
Sirolimus, also known as rapamycin (B549165), is a well-defined inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. Its mechanism of T-cell inhibition involves the following steps:
-
Formation of an Immunosuppressive Complex: Sirolimus first binds to the intracellular protein FKBP12.
-
Inhibition of mTORC1: The Sirolimus-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1).
-
Blockade of IL-2 Receptor Signaling: mTORC1 is a critical downstream component of the IL-2 receptor signaling pathway. By inhibiting mTORC1, Sirolimus effectively blocks the signals that promote T-cell proliferation in response to IL-2.
-
Cell Cycle Arrest: The inhibition of mTORC1 prevents the phosphorylation of key downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression. This leads to a G1-S phase cell cycle arrest in activated T-cells.
-
Effect on Cytokine Production: Unlike calcineurin inhibitors, Sirolimus does not directly block the production of IL-2. Instead, it inhibits the proliferative response of T-cells to IL-2. It has also been shown to be associated with the down-regulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A.
Quantitative Comparison of T-Cell Inhibition
| Drug | Target Cell Type | Assay | IC50 | Citation |
| This compound | T-cells | T-cell Proliferation Assay | Data not available | - |
| Squalene-Gusperimus Nanoparticles (Sq-GusNPs) | Mouse Macrophages | Nitric Oxide Production | ~9-fold lower than free this compound | |
| Sirolimus | Human Osteosarcoma Cells (MG63/ADM) | Cell Proliferation (CCK-8) | 23.97 nmol/L | |
| Sirolimus | T-cells (Ca-dependent activation) | T-cell Proliferation | < 1 nmol/L | |
| Sirolimus | T-cells (Ca-independent activation) | T-cell Proliferation | 0.35 - 0.61 nmol/L |
Note: The IC50 values for Sirolimus can vary depending on the cell type, the stimulus used for T-cell activation, and the specific assay conditions. The data for Sq-GusNPs is on macrophages and may not directly translate to T-cell inhibition.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
CFSE (stock solution in DMSO)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
This compound and Sirolimus (dissolved in an appropriate solvent, e.g., DMSO)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 50 µL of medium containing the T-cell mitogen/antigen.
-
Add 50 µL of medium containing various concentrations of this compound, Sirolimus, or vehicle control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Acquire the samples on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~520 nm.
-
Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Proliferating cells will show successive peaks of decreasing fluorescence intensity.
-
Western Blot for mTOR Pathway Analysis
This protocol describes the detection of key proteins in the mTOR signaling pathway by Western blot to assess the effect of Sirolimus.
Materials:
-
T-cells (e.g., Jurkat cell line or isolated primary T-cells)
-
RPMI-1640 medium
-
Sirolimus
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture T-cells to the desired density.
-
Treat the cells with various concentrations of Sirolimus or vehicle control for a specified time.
-
-
Protein Extraction:
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Gusperimus: A Statistical Analysis of Comparative Data for Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Gusperimus, an immunosuppressive agent with a unique mechanism of action. We will delve into comparative data from preclinical studies, explore its intricate signaling pathways, and provide an overview of its clinical applications in organ transplantation and autoimmune diseases. This document is intended to be a valuable resource for researchers and professionals in the field of drug development and immunology.
Comparative Efficacy of this compound Formulations
Recent advancements in drug delivery have explored novel formulations of this compound to enhance its stability and efficacy. One such formulation involves the encapsulation of this compound in squalene-based nanoparticles (Sq-GusNPs). Preclinical studies have demonstrated the superior immunosuppressive potential of this nano-formulation compared to the free drug.
In Vitro Immunosuppressive Activity: Sq-GusNPs vs. Free this compound
The following table summarizes the key findings from a comparative in vitro study on the immunosuppressive effects of Sq-GusNPs versus free this compound on murine macrophages.
| Parameter | Free this compound | Sq-GusNPs | Fold Difference | Reference |
| IC50 (Macrophage Proliferation) | 577.0 µM | 64.8 µM | 9-fold lower with Sq-GusNPs | [1][2] |
| TNF-α Reduction (48h) | Increase of 13.65% | 47.00% reduction | - | [2] |
| TNF-α Reduction (72h) | Lower decrease | 55.59% reduction | - | [2] |
| IL-10 Reduction (24h) | 70.26% reduction | 55.25% reduction | - | [2] |
| IL-10 Reduction (48h) | 60.41% reduction | 92.67% reduction | - |
These data indicate that the squalene-nanoparticle formulation of this compound significantly enhances its ability to inhibit macrophage proliferation and modulate cytokine production in vitro.
Mechanism of Action: Signaling Pathways
This compound exerts its immunosuppressive effects through a complex and unique mechanism of action that distinguishes it from other immunosuppressants. It targets several key intracellular signaling pathways involved in immune cell activation and protein synthesis.
Inhibition of Akt and Protein Synthesis Pathways
This compound has been shown to inhibit the Akt kinase, a critical signaling molecule for cell survival and proliferation. This inhibition has downstream consequences on protein synthesis through multiple mechanisms. One key effect is the reduction of p70 S6 kinase activity. Furthermore, this compound binds to Hsc70, which in turn inhibits the activation of eukaryotic initiation factor 2α (eIF2α). It also directly inhibits deoxyhypusine (B1670255) synthase, an enzyme essential for the activation of eukaryotic initiation factor 5A (eIF5A), a protein involved in translation elongation.
Inhibition of NF-κB Signaling
Another crucial aspect of this compound's mechanism of action is its ability to interfere with the NF-κB signaling pathway. It has been shown to interact with heat-shock proteins Hsp70 and Hsp90, which leads to a reduction in the translocation of the nuclear transcription factor κB (NF-κB) to the nucleus. This inhibition of NF-κB activity contributes to the suppression of T cell, B cell, monocyte, and dendritic cell proliferation and function.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard laboratory practices, the following provides an overview of the likely methodologies employed.
In Vitro Immunosuppressive Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its formulations on immune cell proliferation.
General Procedure:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of free this compound or Sq-GusNPs.
-
Proliferation Assay: After a defined incubation period (e.g., 48 hours), cell proliferation is assessed using a colorimetric assay such as the MTT or MTS assay. This measures the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The absorbance values are measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is then calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Cytokine Secretion Assay
Objective: To measure the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells.
General Procedure:
-
Cell Stimulation: Macrophages are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Treatment: Concurrently with or prior to stimulation, cells are treated with different concentrations of this compound or its formulations.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-10) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
Data Analysis: The results are expressed as the percentage of cytokine reduction compared to the stimulated, untreated control group.
Clinical Applications and Comparative Efficacy
This compound has been investigated for its clinical utility in preventing organ transplant rejection and treating various autoimmune diseases. While direct, head-to-head comparative clinical trial data with other established immunosuppressants is limited in publicly available literature, existing studies provide valuable insights into its potential therapeutic role.
Organ Transplantation
In the context of kidney transplantation , an early phase II trial demonstrated a 79% remission rate in patients with acute renal rejection. A comparative study with muromonab-CD3 (an anti-T-cell monoclonal antibody) in steroid-resistant acute rejection patients showed similar efficacy, with remission rates of 58.3% for this compound and 61.5% for muromonab-CD3. These findings led to its approval in Japan for the treatment of steroid-resistant acute kidney allograft rejection.
Autoimmune Diseases
This compound has also shown promise in the treatment of ANCA-associated vasculitis (AAV) , particularly in patients with refractory or relapsing disease. Open-label studies in patients with granulomatosis with polyangiitis (GPA) who were unresponsive to or had contraindications for other immunosuppressants have been conducted. A randomized phase III trial comparing this compound with conventional therapy in relapsing GPA was planned, which would provide more definitive comparative data.
It is important to note that while these studies are encouraging, a comprehensive understanding of this compound's comparative efficacy and safety profile relative to current standard-of-care immunosuppressants requires more extensive, large-scale, and well-controlled clinical trials.
Conclusion
This compound stands out as an immunosuppressive agent with a distinct mechanism of action, targeting multiple intracellular signaling pathways to modulate immune responses. Preclinical data, particularly with novel nanoparticle formulations, highlight its potential for enhanced efficacy. While clinical data in specific indications like steroid-resistant transplant rejection and refractory AAV are promising, further comparative clinical trials are necessary to firmly establish its position in the therapeutic armamentarium for immune-mediated diseases. The information and diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound and its analogues.
References
Independent Validation of Gusperimus Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on the immunosuppressive agent Gusperimus. It summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the underlying molecular pathways and experimental workflows. This resource is intended to aid in the independent validation and further exploration of this compound's therapeutic potential.
I. Comparative Analysis of In Vitro Efficacy and Binding Affinity
This compound exerts its immunosuppressive effects through multiple mechanisms, including binding to heat shock proteins, inhibiting the Akt signaling pathway, and interfering with the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A) by inhibiting deoxyhypusine (B1670255) synthase. This section compares the quantitative data from studies investigating these interactions.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Target Protein | Parameter | Reported Value | Publication |
| Hsc70 | Kd | 4 µM | Nadler et al. (1992)[1] |
| Hsp90 | Kd | 5 µM | Nadler et al. (1992)[1] |
| Deoxyhypusine Synthase | IC50 | Data not consistently reported in comparative studies | - |
| NF-κB Activation | IC50 | Data not consistently reported in comparative studies | - |
| T-Cell Proliferation | IC50 | Varies by cell type and stimulation method | - |
II. In Vivo Efficacy: Preclinical and Clinical Findings
This compound has been evaluated in various preclinical models of organ transplantation and in clinical trials for autoimmune diseases, particularly Granulomatosis with Polyangiitis (GPA), formerly known as Wegener's Granulomatosis.
Table 2: Efficacy of this compound in Animal Models of Cardiac Allograft Rejection
| Animal Model | Treatment Regimen | Outcome | Publication |
| Mouse | Rapamycin (B549165) (3 mg/kg, i.p. on days 0, 2, 4, 6) | Significant prolongation of graft survival (67 days vs. 7 days in untreated) | Fujino et al. (2015)[2] |
| Mouse | Not specified | Not specified | - |
Note: Direct comparative studies of this compound in standardized cardiac allograft models are limited. The provided data on rapamycin serves as a reference for a commonly used immunosuppressant in this model.
Table 3: Clinical Efficacy of this compound in Granulomatosis with Polyangiitis (GPA)
| Study | Treatment Regimen | Number of Patients | Primary Outcome | Remission Rate |
| Birck et al. | 0.5mg/kg/day subcutaneously in 21-day cycles | 20 | Remission (complete or partial) | 70% (14/20) achieved remission (6 complete, 8 partial) |
| Flossmann et al. | 0.5mg/kg/day subcutaneously in 21-day cycles | 44 | Response to therapy | 95% (42/44) responded, with 45% (20/44) achieving complete remission |
III. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research, enabling replication and validation of the findings.
A. T-Cell Proliferation Assay
This protocol is a standard method to assess the inhibitory effect of this compound on T-cell proliferation.[3][4][5][6]
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
2. Assay Setup:
-
Seed the cells in a 96-well flat-bottom plate at a density of 1 x 105 cells per well.
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cyclosporine A).
-
Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or with anti-CD3/anti-CD28 beads.
3. Incubation and Proliferation Measurement:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
For the final 18 hours of incubation, add [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
B. Western Blot for Akt Phosphorylation
This protocol details the procedure to assess the effect of this compound on the phosphorylation of Akt, a key signaling molecule.[7][8][9][10][11][12][13][14]
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt and a housekeeping protein like GAPDH.
5. Quantification:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated Akt as a ratio to total Akt.
C. Deoxyhypusine Synthase (DHS) Enzymatic Assay
This protocol describes an assay to measure the inhibitory activity of this compound on deoxyhypusine synthase.[15][16][17][18][19][20][21]
1. Reaction Mixture:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), dithiothreitol (B142953) (DTT), NAD+, and the eIF5A precursor protein.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
2. Enzyme Reaction:
-
Initiate the reaction by adding recombinant human deoxyhypusine synthase and [3H]-spermidine.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
3. Measurement of [3H]-deoxyhypusine formation:
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Collect the protein precipitate on a filter paper and wash with TCA to remove unincorporated [3H]-spermidine.
-
Measure the radioactivity retained on the filter paper using a scintillation counter. This radioactivity corresponds to the amount of [3H]-deoxyhypusine formed.
4. Data Analysis:
-
Calculate the percentage of DHS inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the described experimental protocols.
Caption: this compound inhibits multiple signaling pathways.
Caption: Workflow for T-Cell Proliferation Assay.
Caption: Western Blot Workflow for Akt Phosphorylation.
References
- 1. dovepress.com [dovepress.com]
- 2. Rapamycin Prolongs Cardiac Allograft Survival in a Mouse Model by Inducing Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet | Semantic Scholar [semanticscholar.org]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stoichiometric quantification of Akt phosphorylation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stoichiometric Quantification of Akt Phosphorylation Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay of Deoxyhypusine Hydroxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay of Deoxyhypusine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Insights Into the Binding Mechanism of GC7 to Deoxyhypusine Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Gusperimus: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Gusperimus is a critical aspect of laboratory operations and drug development. This guide provides essential information and procedural steps for researchers, scientists, and drug development professionals to manage this compound waste responsibly.
Core Principles for this compound Disposal
The proper disposal of this compound, an immunosuppressive agent, requires careful consideration to prevent environmental contamination and potential harm to human health. The primary approach involves treating it as a hazardous chemical waste, necessitating segregation, proper labeling, and disposal through a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol
For the safe disposal of this compound, including pure compounds, contaminated labware (e.g., vials, syringes, personal protective equipment), and solutions, the following steps should be followed:
-
Waste Characterization and Segregation:
-
Treat all this compound and this compound-contaminated materials as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as regular trash, biohazardous waste, and radioactive waste[1]. Never mix incompatible wastes[1].
-
Solid waste (e.g., contaminated gloves, bench paper, empty vials) should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid waste (e.g., unused solutions, rinsing from containers) should be collected in a separate, sealed, and chemically resistant container. The first rinse of any container that held this compound must be collected as hazardous waste[1].
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the specific contents, including "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Ensure the date of waste generation is clearly marked on the label.
-
-
Storage:
-
Disposal:
-
Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain, in the regular trash, or by evaporation[1].
-
A hazardous waste manifest, which tracks the waste from generation to disposal, should be completed and retained for your records[2].
-
General Pharmaceutical Waste Disposal Options
The following table summarizes general disposal methods for pharmaceutical waste, which can serve as a guide in the absence of specific instructions for this compound.
| Disposal Method | Description | Applicability for this compound |
| Licensed Hazardous Waste Contractor | The recommended and safest method for disposing of chemical and pharmaceutical waste from a laboratory setting. Ensures compliance with environmental regulations. | Highly Recommended |
| Drug Take-Back Programs | Community-based programs that allow the public to dispose of unused medications. | Generally not suitable for a laboratory or clinical setting. |
| Household Trash (with precautions) | Mixing the drug with an undesirable substance (e.g., coffee grounds, kitty litter) and placing it in a sealed container before discarding in the trash.[3] | Not Recommended for laboratory-generated this compound waste due to regulatory and safety concerns. |
| Flushing | Disposing of the drug down the sink or toilet. | Not Recommended unless specifically instructed by the manufacturer or FDA, which is not the case for this compound.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general best practices for hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance on the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
